1,9-Nonanediol, dimethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4248-77-5 |
|---|---|
Molecular Formula |
C11H24O6S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
9-methylsulfonyloxynonyl methanesulfonate |
InChI |
InChI=1S/C11H24O6S2/c1-18(12,13)16-10-8-6-4-3-5-7-9-11-17-19(2,14)15/h3-11H2,1-2H3 |
InChI Key |
NIYYZZQGQRDTGO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C |
Other CAS No. |
4248-77-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 1,9-Nonanediol, Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and putative mechanism of action of 1,9-nonanediol, dimethanesulfonate. The information is curated for professionals in research and drug development who utilize bifunctional alkylating agents.
Core Chemical Identity and Properties
This compound, also known as Nonasulfan, is a chemical compound notable for its structure, which features two methanesulfonate (mesylate) esters at either end of a nine-carbon aliphatic chain.[1] The methanesulfonate groups are excellent leaving groups in nucleophilic substitution reactions, making the molecule a potent bifunctional alkylating agent. This reactivity is the basis for its utility in biological and pharmaceutical research, particularly in studies involving DNA cross-linking.
Table 1: Chemical Identifiers and Formula
| Identifier | Value | Source |
| IUPAC Name | 9-methylsulfonyloxynonyl methanesulfonate | PubChem[1] |
| Molecular Formula | C₁₁H₂₄O₆S₂ | PubChem[1] |
| CAS Number | 4248-77-5 | PubChem[1] |
| Synonyms | Nonasulphan, Nonasulfan, 1,9-Dimethanesulfonyloxynonane, NSC 3052 | PubChem[1] |
Table 2: Computed Molecular Properties
| Property | Value | Source |
| Molecular Weight | 316.4 g/mol | PubChem[1] |
| Exact Mass | 316.10143083 Da | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 12 | PubChem[1] |
| Topological Polar Surface Area | 104 Ų | PubChem[1] |
| Heavy Atom Count | 19 | PubChem[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved via the esterification of the precursor alcohol, 1,9-nonanediol, with methanesulfonyl chloride. This is a standard procedure for the formation of alkyl methanesulfonates.
Reaction: HO-(CH₂)₉-OH + 2 CH₃SO₂Cl → CH₃SO₂O-(CH₂)₉-OSO₂CH₃ + 2 HCl
Detailed Methodology: This protocol is based on general methods for the preparation of alkyl methanesulfonates from alcohols.
-
Reaction Setup: In a nitrogen-purged reaction vessel, dissolve 1,9-nonanediol (1 equivalent) in a suitable aromatic organic solvent such as toluene or xylene. The solution is cooled to a temperature between 0°C and 15°C using an ice bath.
-
Addition of Reagents: To the cooled solution, add methanesulfonyl chloride (2.2 equivalents) dropwise while maintaining the temperature. Following this, a tertiary amine, such as triethylamine (2.2 equivalents), is added dropwise. The tertiary amine acts as a base to neutralize the hydrochloric acid byproduct, forming a salt (e.g., triethylammonium chloride).
-
Reaction Monitoring: The reaction mixture is stirred at the reduced temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting diol.
-
Workup and Purification: Upon completion, the reaction mixture is washed sequentially with water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, and finally with an aqueous alkali metal carbonate solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Spectral data for this compound is available and would be expected to show distinct signals for the methyl carbons of the sulfonate groups, the alpha-carbons attached to the oxygen atoms, and the different methylene carbons in the nonane chain.[1]
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and to confirm its molecular weight through analysis of its fragmentation pattern.[1] The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule.
-
Mechanism of Action: DNA Alkylation
As a bifunctional alkylating agent, this compound is expected to exert its biological effects, particularly cytotoxicity, through the alkylation of nucleophilic sites on biomolecules. The primary target for this class of compounds in a cellular context is DNA.[2] Bifunctional agents are generally more cytotoxic than monofunctional agents because of their ability to form cross-links.[3]
The mechanism involves two sequential nucleophilic substitution (Sₙ2) reactions. The nitrogen atoms in DNA bases, particularly the N7 position of guanine, are highly nucleophilic and prone to attack by alkylating agents.[4]
-
First Alkylation (Mono-adduct formation): One of the methanesulfonate groups is displaced by a nucleophilic site on a DNA base (e.g., N7 of guanine), forming a covalent bond and a mono-adduct.
-
Second Alkylation (Cross-link formation): The second methanesulfonate group at the other end of the nonane chain can then react with a second nucleophilic site.
-
Intrastrand Cross-link: If the second reaction is with a base on the same DNA strand.
-
Interstrand Cross-link: If the second reaction is with a base on the complementary DNA strand. This is a highly cytotoxic lesion as it prevents the separation of the DNA strands, thereby blocking critical cellular processes like replication and transcription.[2][5]
-
This DNA damage, if not repaired by the cell's machinery, can trigger apoptosis (programmed cell death).
References
- 1. This compound | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
1,9-nonanediol, dimethanesulfonate CAS number 4248-77-5
A Technical Guide to 1,9-Nonanediol, Dimethanesulfonate (CAS 4248-77-5) for Researchers and Drug Development Professionals
Introduction
This compound, also known by synonyms such as Nonasulfan and Nonamethylene dimethanesulfonate, is a chemical compound with the CAS number 4248-77-5.[1] Structurally, it is a nine-carbon aliphatic chain with a methanesulfonate (mesylate) group at each terminus. The presence of two mesylate groups, which are excellent leaving groups in nucleophilic substitution reactions, defines this molecule as a bifunctional alkylating agent.
This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, chemical reactivity, potential applications in research and drug development, and relevant experimental considerations. Its role as a research chemical is primarily linked to its ability to act as a cross-linking agent, a characteristic shared by many compounds used in cancer chemotherapy.[2][3]
Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below. While extensive experimental data is limited, computed properties provide valuable insights into its molecular characteristics.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4248-77-5[1][4] |
| IUPAC Name | 9-methylsulfonyloxynonyl methanesulfonate[1] |
| Synonyms | Nonasulphan, Nonasulfan, 1,9-Dimethanesulfonyloxynonane, Nonamethylene dimethanesulfonate, NSC 3052[1][4] |
| Molecular Formula | C₁₁H₂₄O₆S₂[1][4] |
| Canonical SMILES | CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C[1][4] |
| InChI | InChI=1S/C11H24O6S2/c1-18(12,13)16-10-8-6-4-3-5-7-9-11-17-19(2,14)15/h3-11H2,1-2H3[1][4] |
| InChIKey | NIYYZZQGQRDTGO-UHFFFAOYSA-N[1][4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 316.4 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 12 | PubChem[1] |
| Exact Mass | 316.10143083 Da | PubChem[1] |
| Topological Polar Surface Area | 104 Ų | PubChem[1] |
Chemical Reactivity and Mechanism of Action
The chemical reactivity of this compound is dominated by the two terminal methanesulfonate esters. The mesylate ion (CH₃SO₃⁻) is a stable, weak base, making it an excellent leaving group in Sₙ2 reactions. This renders the terminal carbon atoms of the nonane chain highly electrophilic and susceptible to attack by nucleophiles.
As a bifunctional alkylating agent , the molecule can form covalent bonds at two different sites. In a biological context, this allows it to cross-link macromolecules. The primary target for such agents in the cell is DNA.[5] The nucleophilic N7 atom of guanine bases is particularly susceptible to alkylation.[6] By reacting with two different guanine bases, the compound can create either intrastrand (on the same DNA strand) or interstrand (on opposite DNA strands) cross-links.[3][7] These cross-links disrupt the DNA double helix structure, which inhibits critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6][7]
Experimental Protocols
Specific published protocols detailing the use of this compound are scarce. However, its synthesis from the precursor 1,9-nonanediol follows standard organic chemistry procedures. The following are representative conceptual protocols.
Protocol 1: Conceptual Synthesis of this compound
This protocol describes a general method for the mesylation of a diol.
Objective: To convert the terminal hydroxyl groups of 1,9-nonanediol to methanesulfonate esters.
Materials:
-
1,9-Nonanediol (CAS 3937-56-2)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Methodology:
-
Reaction Setup: Dissolve 1,9-nonanediol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add a slight excess (e.g., 2.2 to 2.5 equivalents) of triethylamine to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (2.1 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Purification of Precursor 1,9-Nonanediol
The purity of the starting material is crucial. An industrial patent describes a method for purifying the precursor, 1,9-nonanediol.[8]
Objective: To purify industrial-grade 1,9-nonanediol by removing impurities.
Methodology:
-
Heat and melt industrial-grade 1,9-nonanediol.[8]
-
Wash the molten diol with water four times.[8]
-
Separate the organic phase (the purified diol) from the aqueous phase.
-
This process was reported to significantly reduce the content of impurities like 1,8-octanediol.[8]
Biological Activity and Toxicity
As a bifunctional alkylating agent, this compound is expected to be cytotoxic. This activity is the basis for the use of similar compounds in cancer therapy.[2] By inducing DNA cross-links, the compound triggers cellular DNA damage response pathways, which can lead to the activation of tumor suppressor proteins like p53, resulting in cell cycle arrest and apoptosis.[3][7]
Table 3: Toxicity Data
| Parameter | Value | Source |
| Description | Poison by ingestion and intraperitoneal routes. | Scribd[9] |
| Molecular Weight | 316.47 | Scribd[9] |
Applications in Research and Drug Development
The primary utility of this compound in a research setting is as a bifunctional cross-linking agent .
-
Chemical Synthesis: It can be used to introduce a flexible, nine-carbon aliphatic linker between two nucleophilic moieties in the synthesis of more complex molecules. Its derivatives, such as 1,9-nonanediol dimethacrylate, are used in the production of flexible polymers and dental resins.[10][11]
-
Cancer Research: As a DNA alkylating agent, it can serve as a tool compound to study the mechanisms of DNA damage and repair. It is structurally analogous to other alkanesulfonates like busulfan, which is a clinically used anticancer drug, making it relevant for comparative mechanism-of-action studies.
-
Pharmaceutical Intermediate: The C9 backbone itself is of interest in drug design. The precursor, 1,9-nonanediol, is used in the synthesis of intermediates for the breast cancer drug Fulvestrant, highlighting the utility of this carbon chain length in pharmacologically active molecules.[8]
Safety and Handling
Given its nature as a reactive alkylating agent and its classification as a poison, this compound must be handled with appropriate caution.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemicals.
References
- 1. This compound | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nursingcenter.com [nursingcenter.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Alkylating Agents – Callaix [callaix.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation method of fulvestrant intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. scribd.com [scribd.com]
- 10. polysciences.com [polysciences.com]
- 11. specialchem.com [specialchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1,9-Nonanediol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,9-nonanediol dimethanesulfonate, a bifunctional alkylating agent with potential applications in drug development. This document details the chemical properties, a robust synthesis protocol, and thorough characterization methods for this compound.
Introduction
1,9-Nonanediol dimethanesulfonate, also known as nonamethylene dimethanesulfonate or Nonasulfan, belongs to the class of bifunctional alkylating agents. These compounds are characterized by the presence of two reactive methanesulfonate (mesylate) groups separated by a flexible nine-carbon alkyl chain. The ability of these agents to form covalent bonds with nucleophilic sites on biological macromolecules, particularly DNA, makes them of significant interest in medicinal chemistry and oncology research. The distance between the two functional groups, dictated by the nonane backbone, plays a crucial role in their potential to induce DNA cross-linking, a mechanism of action for many anticancer drugs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the starting material, 1,9-nonanediol, and the final product, 1,9-nonanediol dimethanesulfonate, is essential for successful synthesis and characterization.
| Property | 1,9-Nonanediol | 1,9-Nonanediol Dimethanesulfonate |
| Molecular Formula | C₉H₂₀O₂ | C₁₁H₂₄O₆S₂ |
| Molecular Weight | 160.25 g/mol [1] | 316.4 g/mol [2] |
| CAS Number | 3937-56-2[1] | 4248-77-5[2] |
| Appearance | White solid[1] | Not specified (typically a solid) |
| Melting Point | 46.4 °C[1] | Not specified |
| Boiling Point | 173 °C at 20 mmHg[1] | Not specified |
| Solubility | Sparingly soluble in water, readily soluble in ethanol.[1] | Not specified |
| IUPAC Name | nonane-1,9-diol[3] | 9-(methylsulfonyloxy)nonyl methanesulfonate[2] |
Synthesis of 1,9-Nonanediol Dimethanesulfonate
The synthesis of 1,9-nonanediol dimethanesulfonate is achieved through the methanesulfonylation of 1,9-nonanediol. This reaction involves the conversion of the terminal hydroxyl groups of the diol into more reactive methanesulfonate esters using methanesulfonyl chloride in the presence of a suitable base.
Synthesis Workflow
References
Unraveling the Cytotoxic Mechanisms of 1,9-Nonanediol Dimethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,9-Nonanediol dimethanesulfonate, a member of the alkyl sulfonate class of compounds, is structurally analogous to the well-characterized chemotherapeutic agent busulfan (1,4-butanediol dimethanesulfonate). While specific research on the mechanism of action of 1,9-nonanediol dimethanesulfonate is limited, its structural similarity to busulfan strongly suggests a comparable mode of cytotoxic activity. This technical guide synthesizes the established mechanism of action of busulfan to infer the putative molecular interactions and cellular consequences of 1,9-nonanediol dimethanesulfonate. The core of this mechanism is the compound's function as a bifunctional alkylating agent, leading to DNA damage and subsequent cell death. This guide will detail the chemical transformations, interactions with cellular macromolecules, and the downstream signaling cascades that culminate in apoptosis.
Introduction
1,9-Nonanediol dimethanesulfonate is a chemical entity characterized by a nine-carbon aliphatic chain flanked by two methanesulfonate ester groups. These methanesulfonate moieties are excellent leaving groups, rendering the terminal carbons of the nonane chain susceptible to nucleophilic attack. This chemical reactivity is the foundation of its presumed biological activity. Its close structural relative, busulfan, has a long history in clinical use for the treatment of chronic myeloid leukemia and as a conditioning agent prior to hematopoietic stem cell transplantation.[1][2] The extensive body of research on busulfan provides a robust framework for understanding the likely mechanism of action of 1,9-nonanediol dimethanesulfonate.
Putative Mechanism of Action
The cytotoxic effect of 1,9-nonanediol dimethanesulfonate is believed to be mediated through its activity as a bifunctional alkylating agent. This process can be broken down into several key steps:
2.1. In Vivo Activation and Formation of Carbonium Ions
Following systemic administration, 1,9-nonanediol dimethanesulfonate is not directly reactive. The methanesulfonate groups undergo hydrolysis, leading to their release and the formation of highly reactive carbonium ions at both ends of the nonane chain.[3][4] This is a critical activation step that transforms the relatively inert parent compound into a potent electrophile.
2.2. DNA Alkylation
The generated carbonium ions are strong electrophiles that readily react with nucleophilic sites on cellular macromolecules, with DNA being the primary target. The N7 position of guanine residues in DNA is particularly susceptible to alkylation by these agents.[2] This reaction involves the formation of a covalent bond between the carbon atom of the nonane backbone and the nitrogen atom of the guanine base.
2.3. Formation of DNA Cross-Links
As a bifunctional agent, 1,9-nonanediol dimethanesulfonate possesses two reactive sites. After the initial alkylation of a guanine residue on one strand of DNA, the second methanesulfonate group at the other end of the nonane chain can react with another nucleophilic site. This can result in two types of DNA cross-links:
-
Intrastrand Cross-Links: The second alkylation event occurs on the same DNA strand, often linking adjacent guanine residues.
-
Interstrand Cross-Links: The second alkylation event occurs on the opposite strand of the DNA double helix, covalently linking the two strands.
Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription.[1][5]
2.4. Cellular Consequences of DNA Damage
The formation of DNA adducts and cross-links triggers a cellular DNA damage response. This can lead to several outcomes:
-
Inhibition of DNA Replication and RNA Transcription: The presence of bulky adducts and cross-links physically obstructs the progression of DNA and RNA polymerases, leading to a halt in these critical cellular processes.[1][5]
-
Cell Cycle Arrest: The DNA damage response pathways can induce cell cycle arrest to allow time for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired by the cell's machinery, the apoptotic cascade is initiated, leading to programmed cell death.[3]
The overall mechanism is considered to be cell cycle phase-nonspecific, meaning it can affect cells in any phase of the cell cycle.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of 1,9-nonanediol dimethanesulfonate, from its activation to the induction of apoptosis.
Caption: Proposed mechanism of 1,9-nonanediol dimethanesulfonate.
Quantitative Data
| Parameter | Value (for Busulfan) | Reference |
| Plasma Protein Binding | ~32% (irreversible) | [4] |
| Bioavailability (Oral) | Highly variable, ~68% (mean) | [1][3] |
| Metabolism | Primarily hepatic, via glutathione conjugation (CYP3A4 substrate) | [1] |
| Elimination Half-life | Variable, dependent on dosing regimen | [1] |
Experimental Protocols
The elucidation of the mechanism of action described above would involve a series of in vitro and in vivo experiments. While specific protocols for 1,9-nonanediol dimethanesulfonate are not published, the following methodologies, commonly used for alkylating agents like busulfan, would be applicable.
5.1. In Vitro DNA Alkylation Assay
-
Objective: To determine if 1,9-nonanediol dimethanesulfonate directly alkylates DNA.
-
Methodology:
-
Incubate purified calf thymus DNA with varying concentrations of 1,9-nonanediol dimethanesulfonate in a physiologically relevant buffer.
-
After incubation, degrade the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Analyze the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search for the presence of guanine adducts with a mass shift corresponding to the addition of the nonanediol backbone.
-
5.2. Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To assess the extent of DNA damage, including strand breaks and cross-links, in cells treated with the compound.
-
Methodology:
-
Treat a selected cell line (e.g., a cancer cell line) with 1,9-nonanediol dimethanesulfonate for various times and at various concentrations.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Subject the slides to electrophoresis. Damaged DNA (with breaks) will migrate out of the nucleus, forming a "comet tail." The extent of the tail is proportional to the amount of damage.
-
Visualize the DNA with a fluorescent dye and quantify the comet tail moment using imaging software.
-
5.3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Culture cells and treat them with 1,9-nonanediol dimethanesulfonate.
-
Harvest the cells at different time points and fix them in ethanol.
-
Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
5.4. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis following treatment.
-
Methodology:
-
Treat cells with 1,9-nonanediol dimethanesulfonate.
-
Harvest the cells and wash them in a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the cells by flow cytometry. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain necrotic or late apoptotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Experimental Workflow Diagram
The following diagram outlines a logical workflow for investigating the mechanism of action of a novel alkylating agent like 1,9-nonanediol dimethanesulfonate.
Caption: A typical experimental workflow for mechanism of action studies.
Conclusion
While direct experimental evidence for the mechanism of action of 1,9-nonanediol dimethanesulfonate is not yet available, its structural similarity to busulfan provides a strong basis for a proposed mechanism. As a bifunctional alkylating agent, it is likely to exert its cytotoxic effects through the formation of DNA adducts and cross-links, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the validation of this putative mechanism and for the further characterization of this compound for potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and potential clinical utility of 1,9-nonanediol dimethanesulfonate.
References
bifunctional alkylating agent 1,9-nonanediol, dimethanesulfonate
An In-Depth Technical Guide to the Bifunctional Alkylating Agent 1,9-Nonanediol, Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known by its National Service Center number NSC 3052, is a bifunctional alkylating agent with potential applications in cancer research. As a member of the dimethanesulfonate class of compounds, it is expected to exert its cytotoxic effects through the formation of DNA adducts and interstrand cross-links, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core chemical properties, presumed mechanism of action, and detailed experimental protocols for the investigation of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents generalized methodologies for the evaluation of bifunctional alkylating agents, providing a framework for future research.
Chemical and Physical Properties
This compound is the diester of 1,9-nonanediol with methanesulfonic acid. Its fundamental properties are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | 9-(methylsulfonyloxy)nonyl methanesulfonate | PubChem[1] |
| Synonyms | Nonasulphan, Nonasulfan, 1,9-Dimethanesulfonyloxynonane, NSC 3052 | PubChem[1] |
| CAS Number | 4248-77-5 | PubChem[1] |
| Molecular Formula | C₁₁H₂₄O₆S₂ | PubChem[1] |
| Molecular Weight | 316.4 g/mol | PubChem[1] |
| Canonical SMILES | CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C | PubChem[1] |
Mechanism of Action: DNA Alkylation and Cross-linking
As a bifunctional alkylating agent, this compound possesses two reactive methanesulfonate leaving groups. The proposed mechanism of action involves nucleophilic attack by DNA bases, primarily the N7 position of guanine, leading to the formation of mono-adducts and subsequent interstrand or intrastrand cross-links. These cross-links physically block DNA replication and transcription, triggering the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This protocol describes a general method for the synthesis of sulfonate esters from an alcohol and a sulfonyl chloride.
Materials:
-
1,9-nonanediol
-
Methanesulfonyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1,9-nonanediol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add at least two equivalents of pyridine to the solution with stirring.
-
Add at least two equivalents of methanesulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Figure 2: General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assessment: Clonogenic Survival Assay
This assay determines the long-term effect of the compound on the ability of single cells to form colonies.[2][3][4][5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well plates
-
Incubator (37 °C, 5% CO₂)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count cells to prepare a single-cell suspension.
-
Seed a predetermined number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Remove the medium, wash the colonies with PBS, and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment concentration to determine the IC₅₀ value.
Detection of DNA Interstrand Cross-links: Alkaline Comet Assay
The alkaline comet assay is a sensitive method to detect DNA strand breaks and can be modified to detect interstrand cross-links.[4][7][8][9][10]
Materials:
-
Treated and control cells
-
Comet assay slides
-
Low melting point agarose (LMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and pipette onto a comet assay slide.
-
Allow the agarose to solidify at 4 °C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4 °C.
-
To detect interstrand cross-links, irradiate the slides on ice with a known dose of X-rays or gamma rays to introduce a fixed number of single-strand breaks.
-
Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and analyze the tail moment using appropriate software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of interstrand cross-links.
Analysis of DNA Damage Response: Western Blotting
Western blotting can be used to detect the phosphorylation of key proteins in the DNA damage response pathway, such as H2AX (γH2AX) and CHK2 (p-CHK2).[11][12][13][14][15]
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-CHK2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Figure 3: Simplified DNA damage response signaling pathway.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[16][17][18][19]
Materials:
-
Treated and control cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20 °C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of DNA damage-induced cell cycle arrest.
Preclinical and Further Studies
Currently, there is a lack of publicly available preclinical data for this compound in animal models. Future research should focus on in vivo efficacy and toxicity studies using relevant cancer models. Additionally, advanced analytical techniques can provide deeper insights into its mechanism of action.
Recommended Future Studies:
-
In Vivo Efficacy: Xenograft or syngeneic tumor models in mice to evaluate the anti-tumor activity of this compound.
-
Pharmacokinetics and Toxicology: Studies to determine the absorption, distribution, metabolism, excretion, and toxicity profile of the compound in animal models.
-
DNA Adduct Analysis: Utilization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific DNA adducts formed by this compound in vitro and in vivo.[20][21][22][23][24]
Conclusion
This compound is a bifunctional alkylating agent with theoretical potential as an anticancer agent. While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its synthesis and detailed biological evaluation. The provided protocols for assessing cytotoxicity, DNA damage, and effects on cell cycle and signaling pathways will enable researchers to thoroughly investigate the therapeutic potential of this and other related compounds. Further research is warranted to elucidate the specific biological activity and preclinical efficacy of this compound.
References
- 1. This compound | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 13. Death Receptor-Induced Activation of the Chk2- and Histone H2AX-Associated DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. No WB bands for H2AX at all...! - SDS-PAGE and Western Blotting [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage [frontiersin.org]
An In-depth Technical Guide on the Solubility of 1,9-Nonanediol Dimethanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,9-Nonanediol dimethanesulfonate, a bifunctional alkylating agent, plays a role in various chemical syntheses. A thorough understanding of its solubility in organic solvents is critical for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the expected solubility characteristics of 1,9-nonanediol dimethanesulfonate, detailed experimental protocols for solubility determination, and a structured framework for data presentation. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the necessary tools and methodologies for researchers to generate this data in their own laboratory settings.
Introduction to 1,9-Nonanediol Dimethanesulfonate and its Solubility
1,9-Nonanediol dimethanesulfonate, also known as nonanediol dimesylate or 1,9-bis(methanesulfonyloxy)nonane, is an organic compound with the chemical formula C₁₁H₂₄O₆S₂. Its structure consists of a nine-carbon aliphatic chain (nonane) with methanesulfonate (mesylate) groups at both ends. The long, non-polar alkyl chain suggests solubility in non-polar organic solvents, while the two polar sulfonate ester groups at the termini introduce a degree of polarity that may influence its solubility in more polar organic solvents.
Generally, sulfonate esters are known to have limited solubility in many organic solvents, a factor that can complicate their synthesis and purification.[1][2] The solubility of 1,9-nonanediol dimethanesulfonate in a specific organic solvent will be a balance between the non-polar character of the C9 alkyl chain and the polar nature of the two methanesulfonate groups. It is anticipated that the compound will exhibit better solubility in moderately polar aprotic solvents and may have limited solubility in highly polar protic solvents and very non-polar aliphatic solvents.
Expected Solubility Profile
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the polar sulfonate ester groups may allow for some interaction with these solvents. However, the long non-polar alkyl chain is likely to limit high solubility. Some warming may be required to dissolve appreciable amounts.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are generally good at solvating polar functional groups without the hydrogen-bonding interactions that can sometimes hinder solubility. It is expected that 1,9-nonanediol dimethanesulfonate will exhibit moderate to good solubility in this class of solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The long alkyl chain of the molecule suggests some affinity for non-polar solvents. However, the highly polar sulfonate ester groups will likely reduce its solubility in purely non-polar hydrocarbon solvents like hexane. Aromatic solvents like toluene may offer slightly better solubility due to potential π-stacking interactions.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds. It is anticipated that 1,9-nonanediol dimethanesulfonate will have good solubility in chlorinated solvents.
Quantitative Solubility Data
As of the latest literature search, specific quantitative solubility data for 1,9-nonanediol dimethanesulfonate in various organic solvents is not published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording experimentally determined solubility data.
| Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Dichloromethane | Chlorinated | 25 | |||
| Chloroform | Chlorinated | 25 | |||
| Acetone | Ketone | 25 | |||
| Acetonitrile | Nitrile | 25 | |||
| Ethyl Acetate | Ester | 25 | |||
| Methanol | Alcohol (Protic) | 25 | |||
| Ethanol | Alcohol (Protic) | 25 | |||
| Isopropanol | Alcohol (Protic) | 25 | |||
| Dimethylformamide (DMF) | Amide (Aprotic) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | 25 | |||
| Toluene | Aromatic | 25 | |||
| Hexane | Aliphatic | 25 |
Experimental Protocol for Solubility Determination
The following is a general experimental procedure for determining the solubility of 1,9-nonanediol dimethanesulfonate in an organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
1,9-Nonanediol Dimethanesulfonate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS, or ELSD)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 1,9-nonanediol dimethanesulfonate to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Determine the mass of the collected filtrate.
-
-
Concentration Analysis (Gravimetric Method):
-
Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute can be calculated by subtracting the initial mass of the empty vial.
-
The solubility can then be expressed in g/L or other appropriate units.
-
-
Concentration Analysis (Chromatographic Method - Higher Accuracy):
-
Prepare a series of standard solutions of 1,9-nonanediol dimethanesulfonate of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing these standards using a suitable chromatographic method (e.g., HPLC or GC).
-
Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
-
Data Reporting:
-
Record the solubility data, including the solvent, temperature, and the determined solubility in both g/L and mol/L.
-
Note any relevant observations, such as the rate of dissolution or any changes in the appearance of the solution.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of 1,9-nonanediol dimethanesulfonate.
Caption: Workflow for determining the solubility of a chemical compound in an organic solvent.
Conclusion
While specific, publicly available quantitative data on the solubility of 1,9-nonanediol dimethanesulfonate in organic solvents is scarce, this guide provides researchers with the foundational knowledge and practical methodologies to determine these crucial physical properties. By understanding the expected solubility trends based on its chemical structure and by employing the detailed experimental protocols provided, scientists and drug development professionals can effectively generate the necessary data to facilitate the use of this compound in their research and development endeavors. The provided templates and workflows are designed to ensure a systematic and reproducible approach to solubility determination.
References
Technical Guide: Spectral Analysis of 1,9-Nonanediol, Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 1,9-nonanediol, dimethanesulfonate. Due to the limited availability of public domain experimental spectra for this specific compound, this guide also presents predicted spectral characteristics based on its structure and available data for the parent compound, 1,9-nonanediol. Furthermore, it outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound
This compound (also known as nonamethylene dimethanesulfonate) is an organic compound with the chemical formula C₁₁H₂₄O₆S₂. It is a derivative of 1,9-nonanediol where the hydroxyl groups at positions 1 and 9 are converted to mesylate esters. This modification significantly alters the polarity and reactivity of the parent diol, making it a potentially useful bifunctional alkylating agent in organic synthesis and pharmaceutical research. The methanesulfonate groups are good leaving groups, facilitating nucleophilic substitution reactions at the terminal carbons of the nonane chain.
Spectral Data
While direct experimental spectra for this compound are not widely published, its spectral properties can be predicted based on its structure and by comparing with the known spectra of 1,9-nonanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the nonane chain and the methyl groups of the mesylates. The protons on the carbons adjacent to the mesylate groups (C1 and C9) will be the most deshielded.
¹³C NMR: The carbon NMR spectrum will show signals for the nine carbons of the nonane chain and the methyl carbons of the mesylate groups. The carbons attached to the oxygen of the mesylate group (C1 and C9) will be significantly downfield compared to the other methylene carbons. PubChem mentions the existence of a ¹³C NMR spectrum for this compound.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃-SO₂- | ~3.0 (s, 6H) | ~37 |
| -O-CH₂- (C1, C9) | ~4.2 (t, 4H) | ~70 |
| -O-CH₂-CH₂- (C2, C8) | ~1.8 (quint, 4H) | ~29 |
| -CH₂- (C3, C7) | ~1.4 (m, 4H) | ~25 |
| -CH₂- (C4, C6) | ~1.3 (m, 4H) | ~29 |
| -CH₂- (C5) | ~1.3 (m, 2H) | ~26 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and the structure of the molecule. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the strong absorptions of the sulfonyl group and the absence of the broad O-H stretch seen in the parent diol.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| S=O (asymmetric stretch) | 1350 - 1330 | Strong |
| S=O (symmetric stretch) | 1170 - 1150 | Strong |
| C-O stretch | 1000 - 960 | Strong |
| C-H stretch (alkane) | 2950 - 2850 | Medium-Strong |
| CH₂ bend | 1470 - 1450 | Medium |
Mass Spectrometry (MS)
Mass spectrometry of this compound would likely involve soft ionization techniques like Electrospray Ionization (ESI) to observe the molecular ion. Electron Ionization (EI) would likely lead to significant fragmentation. PubChem indicates the availability of GC-MS data.[1]
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₂₄O₆S₂ |
| Molecular Weight | 316.43 g/mol |
| Exact Mass | 316.10 g/mol |
| Predicted Key Fragments (m/z) | M-95 (-SO₃CH₃), M-79 (-SO₃H), fragments from cleavage of the nonane chain. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a compound such as this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.
-
Acquire the spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Transfer the solution to a GC vial.
Data Acquisition:
-
Set the gas chromatograph (GC) parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. A suitable column (e.g., a non-polar or medium-polarity capillary column) should be chosen.
-
Set the mass spectrometer (MS) parameters, including the ionization mode (typically Electron Ionization - EI for GC-MS), mass range, and scan time.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated from the solvent and any impurities as it travels through the GC column.
-
As the compound elutes from the GC column, it will enter the MS ion source, where it will be ionized and fragmented.
-
The mass analyzer will separate the resulting ions based on their mass-to-charge ratio, and the detector will record the intensity of each ion.
-
The resulting data will be a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.
Mandatory Visualizations
Caption: NMR Spectroscopy Experimental Workflow.
Caption: ATR-IR Spectroscopy Experimental Workflow.
Caption: GC-MS Analysis Workflow.
References
In-Depth Technical Guide: Thermal Stability of 1,9-Nonanediol, Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the expected thermal stability of 1,9-nonanediol, dimethanesulfonate. It is important to note that a thorough search of publicly available scientific literature yielded no specific experimental data on the thermal decomposition of this compound. Consequently, this guide synthesizes information from analogous structures, such as other alkane dimethanesulfonates and metal methanesulfonates, to provide a scientifically grounded estimation of its thermal properties and potential degradation pathways.
The guide also details the standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be employed to formally assess the thermal stability of this compound. Furthermore, given that alkylating agents are a significant area of interest in drug development, this document includes a discussion on the potential genotoxicity of sulfonate esters and a visualization of the DNA alkylation and damage response pathway.
Physicochemical Properties
To establish a baseline, the properties of the parent diol, 1,9-nonanediol, are presented. The esterification of the hydroxyl groups with methanesulfonyl chloride to form the dimethanesulfonate would significantly alter these properties, likely increasing the molecular weight, and changing the melting and boiling points.
Table 1: Physicochemical Properties of 1,9-Nonanediol
| Property | Value | Reference |
| Molecular Formula | C9H20O2 | N/A |
| Molecular Weight | 160.26 g/mol | N/A |
| Melting Point | 45-47 °C | N/A |
| Boiling Point | 295 °C | N/A |
Predicted Thermal Stability and Decomposition
While direct TGA and DSC data for this compound are unavailable, the thermal behavior of related compounds can provide valuable insights.
Comparative Analysis:
-
Metal Methanesulfonates: Studies on various bivalent transition metal and alkali rare earth metal methanesulfonates have shown that the onset of mass loss in air generally occurs at temperatures above 400°C. This suggests that the methanesulfonate group itself is thermally robust.
-
Sulfonated Polymers: Research on sulfonated poly(ether ether ketone) (SPEEK) indicates that desulfonation can begin at temperatures as low as 160°C, although this is highly dependent on the presence of a proton source. The sodium salt form of SPEEK shows enhanced thermal stability.
-
Alkyl Sulfonate Esters: The thermal stability of alkyl sulfonate esters is known to be influenced by the nature of the alcohol. Esters of primary alcohols, such as 1,9-nonanediol, are generally more stable than those of secondary or tertiary alcohols.
Based on this information, this compound, as a diester of a primary diol, is predicted to exhibit good thermal stability, with significant decomposition likely occurring at temperatures well above 200°C in an inert atmosphere. The primary decomposition pathways are expected to involve the cleavage of the C-O bond of the ester linkage.
Table 2: Thermal Decomposition Data of Related Methanesulfonate Compounds
| Compound Type | Onset of Decomposition (in Air) | Reference |
| Bivalent Transition Metal Methanesulfonates | > 400 °C | N/A |
| Alkali Rare Earth Metal Methanesulfonates | > 400 °C | N/A |
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.
-
Data Collection: The mass of the sample is recorded continuously as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of decomposition (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., 0°C) to a temperature beyond any expected transitions (e.g., 300°C) at a constant heating rate, typically 10°C/min. A cooling and second heating cycle may also be performed to investigate the thermal history of the sample.
-
Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperature and the integrated area of the peaks provide information about the transition temperature and the enthalpy of the transition, respectively.
Mandatory Visualizations
Experimental Workflow
The logical workflow for a comprehensive thermal stability analysis of a compound like this compound is outlined below.
Methodological & Application
Application Notes and Protocols for the Use of 1,9-Nonanediol Dimethanesulfonate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Nonanediol dimethanesulfonate is a long-chain aliphatic bifunctional molecule. The presence of two methanesulfonate (mesylate) groups, which are excellent leaving groups, makes this compound a versatile precursor for various polymer synthesis strategies. While specific literature on the polymerization of 1,9-nonanediol dimethanesulfonate is limited, its chemical structure suggests significant potential in the synthesis of novel polymers with applications in drug delivery and material science. These application notes provide an overview of the potential polymerization pathways, detailed experimental protocols based on analogous systems, and potential applications, particularly in the realm of drug development.
Potential Polymerization Pathways
1,9-Nonanediol dimethanesulfonate can potentially be used in two primary types of polymerization reactions:
-
Polycondensation Reactions: The dimethanesulfonate can react with difunctional nucleophiles such as diamines, diols, or dithiols to form polyamines, polyethers, or polythioethers, respectively. The reaction proceeds via nucleophilic substitution, where the nucleophile displaces the methanesulfonate group.
-
Cationic Polymerization: Alkyl sulfonates can act as initiators for the cationic polymerization of various monomers, such as 2-oxazolines. In this case, 1,9-nonanediol dimethanesulfonate could act as a bifunctional initiator, leading to the formation of telechelic polymers or triblock copolymers.
Application in Drug Delivery
Polymers derived from 1,9-nonanediol dimethanesulfonate are of particular interest in drug delivery for several reasons:
-
Biodegradability: The linkages formed during polycondensation (e.g., amine, ether) may be susceptible to hydrolysis or enzymatic degradation, leading to biodegradable polymers.
-
Biocompatibility: The long aliphatic nonane chain can impart hydrophobicity and flexibility to the polymer backbone, potentially enhancing biocompatibility and influencing drug encapsulation and release profiles.
-
Analogy to Busulfan: Alkyl dimethanesulfonates are structurally related to busulfan, an anticancer agent.[1][2][3] Polymers incorporating this moiety could potentially have inherent therapeutic activity or be used to create polymer-drug conjugates for targeted cancer therapy.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of polymers using 1,9-nonanediol dimethanesulfonate. These protocols are based on established methods for similar alkyl disulfonates and related polycondensation and cationic polymerization reactions.
Protocol 1: Synthesis of a Polyamine via Polycondensation
Objective: To synthesize a polyamine by reacting 1,9-nonanediol dimethanesulfonate with a diamine (e.g., 1,6-hexanediamine).
Materials:
-
1,9-Nonanediol dimethanesulfonate
-
1,6-Hexanediamine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add equimolar amounts of 1,9-nonanediol dimethanesulfonate and 1,6-hexanediamine to the flask.
-
Solvent and Base: Add anhydrous DMF to dissolve the reactants (concentration ~0.5 M). Add 2.2 equivalents of anhydrous potassium carbonate as a base to neutralize the methanesulfonic acid byproduct.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by techniques such as FT-IR (disappearance of the S=O stretch of the sulfonate) or by periodically taking aliquots and analyzing the molecular weight by GPC. The reaction is typically run for 24-48 hours.
-
Polymer Isolation: After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol to remove unreacted monomers and salts.
-
Drying: Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.
Characterization:
-
Structure: ¹H NMR, ¹³C NMR, FT-IR
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)
-
Thermal Properties: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Protocol 2: Synthesis of a Telechelic Poly(2-ethyl-2-oxazoline) via Cationic Ring-Opening Polymerization (CROP)
Objective: To synthesize a telechelic polymer with a central poly(1,9-nonanediyl) block and two outer poly(2-ethyl-2-oxazoline) blocks, using 1,9-nonanediol dimethanesulfonate as a bifunctional initiator.
Materials:
-
1,9-Nonanediol dimethanesulfonate
-
2-Ethyl-2-oxazoline (freshly distilled over CaH₂)
-
Anhydrous acetonitrile
-
Methanol
-
Diethyl ether
-
Nitrogen gas (high purity)
-
Schlenk line and associated glassware
Procedure:
-
Initiator and Solvent: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1,9-nonanediol dimethanesulfonate in anhydrous acetonitrile.
-
Monomer Addition: Add the desired amount of freshly distilled 2-ethyl-2-oxazoline to the initiator solution via syringe. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer blocks.
-
Polymerization: Heat the reaction mixture to 80 °C in a thermostatically controlled oil bath. The polymerization is typically carried out for 12-24 hours. Monitor the reaction by ¹H NMR (disappearance of the monomer peaks).
-
Termination: Terminate the polymerization by adding a solution of methanolic potassium hydroxide or another suitable nucleophile.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.
-
Purification: Decant the solvent and redissolve the polymer in a minimal amount of methanol, then re-precipitate in cold diethyl ether. Repeat this process two more times.
-
Drying: Dry the final polymer under vacuum at room temperature.
Characterization:
-
Structure and End-Group Analysis: ¹H NMR, ¹³C NMR, FT-IR
-
Molecular Weight and Polydispersity: GPC
-
Thermal Properties: DSC, TGA
Data Presentation
The following tables present hypothetical but representative data for polymers that could be synthesized using 1,9-nonanediol dimethanesulfonate. These values are intended to serve as a guide for expected polymer properties.
Table 1: Representative Properties of a Polyamine Synthesized from 1,9-Nonanediol Dimethanesulfonate and 1,6-Hexanediamine (Protocol 1)
| Property | Expected Value |
| Number Average Molecular Weight (Mₙ) ( g/mol ) | 10,000 - 25,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (T₉) (°C) | 40 - 60 |
| Melting Temperature (Tₘ) (°C) | 120 - 150 |
| Decomposition Temperature (Tₔ) (°C) | > 300 |
Table 2: Representative Properties of a Telechelic Poly(2-ethyl-2-oxazoline) (PEtOx) Synthesized via CROP (Protocol 2)
| Property | Expected Value |
| Target Mₙ per PEtOx arm ( g/mol ) | 2,500 |
| Total Mₙ ( g/mol ) | ~5,300 |
| PDI | 1.1 - 1.3 |
| T₉ (°C) | 65 - 75 |
Visualizations
Polymer Synthesis Workflows
Caption: Workflow for polyamine synthesis via polycondensation.
Caption: Workflow for telechelic polymer synthesis via CROP.
Logical Relationship for Drug Delivery Application
References
- 1. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
Application of 1,9-Nonanediol Dimethanesulfonate as a Hydrogel Cross-linking Agent: A Review of Available Data
Initial investigations into the use of 1,9-nonanediol dimethanesulfonate as a cross-linking agent for hydrogel fabrication have yielded limited specific information within publicly available scientific literature and patent databases. While the chemical structure of 1,9-nonanediol dimethanesulfonate suggests potential reactivity for cross-linking polymers with nucleophilic functional groups, detailed protocols, quantitative data on hydrogel properties, and established applications in drug delivery or tissue engineering are not well-documented.
This report aims to provide a foundational understanding of hydrogel cross-linking principles and outlines general protocols for commonly used cross-linking strategies. This information can serve as a guide for researchers and drug development professionals interested in exploring novel cross-linking agents like 1,9-nonanediol dimethanesulfonate.
General Principles of Hydrogel Cross-linking
Hydrogels are three-dimensional (3D) networks of hydrophilic polymers that can absorb and retain large amounts of water. The formation of a stable hydrogel network requires the interconnection of polymer chains through a process called cross-linking. This can be achieved through physical or chemical methods.[1][2] Chemical cross-linking involves the formation of covalent bonds between polymer chains, resulting in mechanically robust and stable hydrogels.[3]
The choice of cross-linking agent is critical as it significantly influences the hydrogel's properties, including:
-
Swelling ratio: The amount of water a hydrogel can absorb.
-
Mechanical strength: The ability to withstand deformation.
-
Degradation rate: The time it takes for the hydrogel to break down in a physiological environment.
-
Biocompatibility: The ability to perform its function without eliciting an adverse immune response.[4][5]
Potential Mechanism of Action for 1,9-Nonanediol Dimethanesulfonate
1,9-nonanediol dimethanesulfonate (NDS) is a bifunctional molecule containing two methanesulfonate (mesylate) groups. Mesylates are excellent leaving groups in nucleophilic substitution reactions. Therefore, NDS could potentially cross-link polymers containing nucleophilic functional groups such as amines (-NH2) or hydroxyls (-OH).
The proposed cross-linking reaction would involve the nucleophilic attack of the polymer's functional groups on the carbon atoms attached to the mesylate groups of NDS, leading to the formation of a stable ether or amine linkage and the displacement of the methanesulfonate ions.
References
- 1. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 2. Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable Hydrogels Based on Chitosan and Pectin for Cisplatin Delivery [mdpi.com]
- 4. Chitosan Hydrogels Based on the Diels–Alder Click Reaction: Rheological and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Protein Cross-Linking with a Focus on 1,9-Nonanediol Dimethanesulfonate
Disclaimer: Extensive research did not yield a specific, established protocol for the use of 1,9-nonanediol dimethanesulfonate as a protein cross-linking agent. The following application note provides a general overview of protein cross-linking, a generalized protocol that can be adapted for novel reagents, and a theoretical discussion of the potential application of 1,9-nonanediol dimethanesulfonate. This information is intended for experienced researchers who can use it as a foundation for developing and optimizing their own specific cross-linking protocols.
Introduction to Chemical Cross-Linking of Proteins
Chemical cross-linking is a powerful biochemical technique used to study protein-protein interactions, elucidate protein structure, and understand the functional aspects of proteins.[1] This method involves the formation of stable covalent bonds between amino acid residues within a single protein (intramolecular cross-linking) or between different proteins (intermolecular cross-linking) using a bifunctional cross-linking agent.[2] These cross-linkers contain two or more reactive groups that can target specific functional groups on amino acid side chains, such as primary amines (-NH2) on lysine residues and the N-terminus, or sulfhydryls (-SH) on cysteine residues.[1][3]
Cross-linking can stabilize transient or weak protein interactions, allowing for their identification and characterization.[2] The resulting cross-linked complexes can be analyzed by various techniques, including SDS-PAGE, mass spectrometry, and immunoblotting, to gain insights into protein complex composition and the proximity of specific residues.[2][4]
Theoretical Application of 1,9-Nonanediol Dimethanesulfonate as a Cross-Linking Agent
1,9-Nonanediol dimethanesulfonate possesses two methanesulfonate (mesylate) groups at either end of a nine-carbon spacer arm. Mesylates are good leaving groups in nucleophilic substitution reactions. It is hypothesized that 1,9-nonanediol dimethanesulfonate could function as a homobifunctional cross-linking agent by reacting with nucleophilic amino acid residues on proteins. The most likely targets would be the primary amines of lysine residues and the N-terminus of polypeptide chains.
The long, flexible nine-carbon spacer arm would make this reagent suitable for capturing interactions between proteins that are separated by a significant distance. The reaction would proceed via nucleophilic attack of the amine group on the methylene carbon adjacent to the mesylate, displacing the methanesulfonate group and forming a stable secondary amine linkage.
Generalized Protocol for Protein Cross-Linking
This protocol is a general guideline and should be optimized for the specific proteins and cross-linker being used. Key parameters to optimize include the cross-linker concentration, protein concentration, incubation time, and temperature.
Materials Required:
-
Purified protein sample(s) in a suitable buffer
-
Cross-linking agent (e.g., 1,9-nonanediol dimethanesulfonate)
-
Anhydrous dimethyl sulfoxide (DMSO) for dissolving the cross-linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or HEPES buffer, pH 7.5-8.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the cross-linker.[5]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine to stop the reaction.[5]
-
SDS-PAGE loading buffer
Experimental Procedure:
-
Prepare the Protein Sample:
-
Dissolve the purified protein(s) in the chosen reaction buffer to the desired concentration (typically 0.1-2.0 mg/mL).
-
Ensure the buffer is free of primary amines.
-
-
Prepare the Cross-Linker Stock Solution:
-
Immediately before use, dissolve the cross-linking agent in anhydrous DMSO to a concentration of 10-50 mM. 1,9-nonanediol dimethanesulfonate is expected to be moisture-sensitive.
-
-
Cross-Linking Reaction:
-
Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.[5]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[5] The optimal time and temperature will need to be determined empirically.
-
-
Quench the Reaction:
-
Analyze the Cross-Linked Products:
-
Add SDS-PAGE loading buffer to the quenched reaction mixture.
-
Analyze the samples by SDS-PAGE to observe the formation of higher molecular weight species, which indicate successful cross-linking.
-
Further analysis can be performed by Western blotting or mass spectrometry.
-
Data Presentation: Summary of Key Experimental Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 2.0 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| Cross-Linker Stock | 10 - 50 mM in DMSO | Prepare fresh immediately before use. |
| Molar Excess of Cross-Linker | 10-fold to 100-fold over protein | Optimization is critical to avoid excessive modification. |
| Reaction Buffer | PBS or HEPES, pH 7.2 - 8.0 | Must be free of primary amines (e.g., Tris, glycine). |
| Incubation Temperature | 4°C to Room Temperature | Lower temperatures can help control the reaction rate. |
| Incubation Time | 30 minutes to 2 hours | Shorter times for higher temperatures and concentrations. |
| Quenching Agent | 1 M Tris or 1 M Glycine | Final concentration of 20-50 mM. |
| Quenching Time | 15 minutes | At room temperature. |
Visualizations
Caption: Experimental workflow for protein cross-linking.
Caption: Proposed reaction of 1,9-nonanediol dimethanesulfonate with protein primary amines.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. fgsc.net [fgsc.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application of 1,9-Nonanediol, Dimethanesulfonate in Drug Delivery Systems: A Review of Available Data
A comprehensive review of scientific literature and chemical databases has revealed no documented applications of 1,9-nonanediol, dimethanesulfonate in the formulation of drug delivery systems. Despite extensive searches for its use as a crosslinking agent, in the creation of nanoparticles or microparticles, or as a component of biodegradable polymers for controlled release, no relevant studies or data were identified.
This report summarizes the findings of the literature search and explains the resulting inability to provide the requested detailed application notes and protocols.
Search Methodology
A thorough search was conducted using various keywords and strategies across multiple scientific databases. Search terms included:
-
"1,9-nonanediol dimethanesulfonate applications in drug delivery"
-
"1,9-nonanediol dimethanesulfonate crosslinking agent for drug carriers"
-
"synthesis of biodegradable polymers using 1,9-nonanediol dimethanesulfonate for controlled release"
-
"experimental protocols for nanoparticle formation using 1,9-nonanediol dimethanesulfonate"
-
"quantitative data on drug release from 1,9-nonanediol dimethanesulfonate-based systems"
-
"1,9-nonanediol dimethanesulfonate toxicology and biocompatibility in drug delivery"
-
Synonyms such as "nonasulfan" and broader terms like "alkane dimethanesulfonates in drug delivery systems" were also employed.
The search results consistently lacked any specific mention of this compound in the context of drug delivery. The retrieved literature focused on general principles of biodegradable polymers[1][2][3], crosslinking agents[4], and nanoparticle drug delivery systems[5][6] without referencing the specific compound of interest.
While information on a related compound, busulfan (1,4-butanediol dimethanesulfonate), is available, its application is as a chemotherapeutic agent itself, not as a component in a drug delivery system[7][8].
Based on the exhaustive literature search, there is currently no scientific basis to support the use of this compound in drug delivery systems. Consequently, the creation of detailed application notes, experimental protocols, quantitative data tables, and visualizations as requested is not feasible due to the complete absence of foundational data.
It is recommended that researchers interested in developing novel drug delivery systems focus on well-documented biodegradable polymers, crosslinking agents, and formulation techniques for which a body of scientific literature exists. Should information on the application of this compound in this field be published in the future, a re-evaluation of this topic would be warranted.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. briefs.techconnect.org [briefs.techconnect.org]
- 3. Biodegradable polymers in controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Intranasal Nanoparticulate Systems as Alternative Route of Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Macrocycles using 1,9-Nonanediol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of macrocycles utilizing 1,9-nonanediol dimethanesulfonate as a key building block. This document outlines the general principles, experimental procedures, and expected outcomes for the synthesis of aza- and thia-macrocycles, which are of significant interest in medicinal chemistry and materials science.
Introduction
Macrocycles are a class of compounds containing a large ring of atoms, typically 12 or more. They are of considerable interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. The synthesis of macrocycles often relies on a cyclization reaction where a linear precursor is induced to form a ring. 1,9-Nonanediol dimethanesulfonate is a versatile dielectrophilic building block well-suited for the synthesis of various macrocycles. The two terminal mesylate groups are excellent leaving groups, readily undergoing nucleophilic substitution with a variety of dinucleophiles to form the desired macrocyclic structure.
The general strategy involves the reaction of 1,9-nonanediol dimethanesulfonate with a suitable dinucleophile, such as a diamine or a dithiol, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
General Reaction Scheme
The synthesis of macrocycles using 1,9-nonanediol dimethanesulfonate follows a general bimolecular nucleophilic substitution (SN2) pathway. The dinucleophile displaces the two methanesulfonate groups to form two new covalent bonds, resulting in the cyclic product.
Caption: General workflow for macrocycle synthesis.
Experimental Protocols
Synthesis of a Diaza-Macrocycle: N,N'-[Nonane-1,9-diyl]bis(amine)
This protocol describes a representative synthesis of a simple diaza-macrocycle using a generic diamine.
Materials:
-
1,9-Nonanediol dimethanesulfonate
-
1,n-Diaminoalkane (e.g., 1,6-diaminohexane)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two syringe pumps is assembled and flame-dried under a stream of inert gas (e.g., Argon or Nitrogen).
-
Reagent Preparation:
-
Solution A: Dissolve 1,9-nonanediol dimethanesulfonate (1.0 eq) in anhydrous acetonitrile to a final concentration of 0.01 M.
-
Solution B: Dissolve the 1,n-diaminoalkane (1.0 eq) in anhydrous acetonitrile to a final concentration of 0.01 M.
-
-
Reaction:
-
To the reaction flask, add a suspension of anhydrous potassium carbonate (5.0 eq) in a sufficient volume of anhydrous acetonitrile to ensure efficient stirring.
-
Heat the suspension to reflux.
-
Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing suspension over a period of 10-12 hours. The slow addition rate is crucial to maintain high dilution and favor intramolecular cyclization.
-
-
Work-up:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired diaza-macrocycle.
Caption: Experimental workflow for diaza-macrocycle synthesis.
Synthesis of a Dithia-Macrocycle: 1,12-Dithia-21-crown-7 Analogue
This protocol outlines a representative synthesis of a dithia-macrocycle.
Materials:
-
1,9-Nonanediol dimethanesulfonate
-
1,n-Dithiol (e.g., 1,2-ethanedithiol)
-
Anhydrous Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet is assembled and flame-dried.
-
Reagent Preparation:
-
Solution A: Dissolve 1,9-nonanediol dimethanesulfonate (1.0 eq) in anhydrous DMF to a final concentration of 0.01 M.
-
Solution B: Dissolve the 1,n-dithiol (1.0 eq) in anhydrous DMF to a final concentration of 0.01 M.
-
-
Reaction:
-
To the reaction flask, add a suspension of anhydrous cesium carbonate (3.0 eq) in a large volume of anhydrous DMF.
-
Heat the suspension to 50-60 °C.
-
Simultaneously add Solution A and Solution B dropwise to the heated suspension over a period of 8-10 hours.
-
-
Work-up:
-
After the addition is complete, stir the reaction mixture at 50-60 °C for an additional 12 hours.
-
Cool the mixture to room temperature and pour it into a large volume of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired dithia-macrocycle.
Data Presentation
The following tables present hypothetical but realistic data for the synthesis of representative macrocycles using 1,9-nonanediol dimethanesulfonate. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Reaction Conditions and Yields for Diaza-Macrocycle Synthesis
| Dinucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,6-Diaminohexane | K₂CO₃ | MeCN | 82 (reflux) | 24 | 45-55 |
| 1,8-Diaminooctane | Cs₂CO₃ | DMF | 80 | 24 | 50-60 |
| Piperazine | K₂CO₃ | MeCN | 82 (reflux) | 36 | 35-45 |
Table 2: Reaction Conditions and Yields for Dithia-Macrocycle Synthesis
| Dinucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,2-Ethanedithiol | Cs₂CO₃ | DMF | 60 | 20 | 60-70 |
| 1,3-Propanedithiol | Cs₂CO₃ | DMF | 60 | 20 | 65-75 |
| 1,4-Butanedithiol | K₂CO₃ | MeCN | 82 (reflux) | 24 | 55-65 |
Table 3: Characterization Data for a Representative Diaza-Macrocycle
| Property | Value |
| Molecular Formula | C₁₅H₃₂N₂ |
| Molecular Weight | 240.43 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.65 (t, 4H), 2.50 (t, 4H), 1.50-1.60 (m, 8H), 1.25-1.40 (m, 10H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 50.2, 48.5, 30.1, 29.8, 27.5, 27.2 |
| Mass Spec (ESI+) | m/z 241.26 [M+H]⁺ |
Table 4: Characterization Data for a Representative Dithia-Macrocycle
| Property | Value |
| Molecular Formula | C₁₁H₂₂S₂ |
| Molecular Weight | 218.43 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.70 (s, 4H), 2.65 (t, 4H), 1.60-1.70 (m, 4H), 1.30-1.45 (m, 10H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 35.5, 32.1, 29.5, 29.2, 28.8 |
| Mass Spec (ESI+) | m/z 219.12 [M+H]⁺ |
Safety Precautions
-
1,9-Nonanediol dimethanesulfonate is a potential alkylating agent and should be handled with care.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile and DMF are flammable and toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Alkylation Reactions with 1,9-Nonanediol Dimethanesulfonate
A detailed literature search for specific applications and protocols for the use of 1,9-nonanediol, dimethanesulfonate as an alkylating agent for amines, phenols, and thiols did not yield specific experimental precedents. The following application notes and protocols are therefore based on general principles of alkylation reactions involving analogous bifunctional electrophiles, such as other alkane-diol dimethanesulfonates or dihalides. These protocols are intended to serve as a starting point for researchers, and optimization of the reaction conditions will likely be necessary for specific substrates.
Introduction to 1,9-Nonanediol Dimethanesulfonate as a Bifunctional Alkylating Agent
This compound (also known as 1,9-bis(methylsulfonyloxy)nonane) is a versatile bifunctional alkylating agent. The molecule possesses two excellent leaving groups, the mesylates (-OSO₂CH₃), at the termini of a flexible nine-carbon chain. This structure allows for either a double alkylation of a single nucleophile to form a ten-membered ring, or the alkylation of two separate nucleophiles, acting as a linker. The long, flexible nonane chain can be particularly useful in the synthesis of macrocycles, such as crown ethers, cryptands, and other complex architectures.
The reactivity of this compound is analogous to other dimesylates or dihalides, proceeding via an SN2 mechanism. The choice of base, solvent, and temperature is critical in controlling the outcome of the reaction, particularly in minimizing side reactions such as elimination and maximizing the yield of the desired product.
General Considerations for Alkylation Reactions
Substrate: The nucleophilicity of the substrate is a key factor. Thiols are generally more nucleophilic than amines, which are in turn more nucleophilic than phenols. The acidity of the N-H, O-H, or S-H bond will influence the choice of base.
Base: The base should be strong enough to deprotonate the nucleophile but should not promote side reactions. Common bases include alkali metal carbonates (K₂CO₃, Cs₂CO₃), hydrides (NaH), and strong organic bases (e.g., DBU). The choice of cation can also influence the reaction, particularly in macrocyclization reactions (the "template effect").
Solvent: Aprotic polar solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices for SN2 reactions as they can solvate the cation of the base while not significantly solvating the nucleophile.
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the desired reaction rate. Higher temperatures can sometimes lead to increased side products.
Concentration: For intramolecular cyclization or the formation of macrocycles from two different components, high-dilution conditions are often employed to favor the desired intramolecular reaction over intermolecular polymerization.
Experimental Protocols
General Protocol for the Dialkylation of a Dinucleophile (e.g., a Diamine) for Macrocycle Synthesis
This protocol describes a general procedure for the synthesis of a diazamacrocycle.
Materials:
-
This compound
-
Diamine (e.g., 1,n-diaminoalkane or a di-secondary amine)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diamine (1.0 eq) and a suitable volume of anhydrous solvent (to achieve high dilution, e.g., 0.01 M).
-
Add the base (e.g., K₂CO₃, 3.0 eq).
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Using a syringe pump or an addition funnel, add the solution of this compound dropwise to the stirred suspension of the diamine and base over a period of several hours (e.g., 8-12 hours). The slow addition is crucial to maintain high dilution and favor cyclization.
-
After the addition is complete, continue to stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solids with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina to obtain the desired macrocycle.
General Protocol for the Alkylation of a Phenol
This protocol provides a general method for the mono- or di-alkylation of a phenolic compound.
Materials:
-
This compound
-
Phenolic compound
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenolic compound (2.2 eq for dialkylation, 1.1 eq for monoalkylation) and anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 3.0 eq, or NaH, 2.4 eq). If using NaH, add it portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-70 °C) and monitor by TLC.
-
Upon completion, carefully quench the reaction with water (especially if NaH was used).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
As no specific experimental data could be retrieved from the literature for alkylations with this compound, the following table is a template that researchers can use to summarize their findings when applying the above protocols.
| Entry | Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Visualizations
The following diagrams illustrate the general signaling pathway for an alkylation reaction and a typical experimental workflow.
Caption: General signaling pathway for an SN2 alkylation reaction.
Caption: A typical experimental workflow for an alkylation reaction.
The Potential of 1,9-Nonanediol Dimethanesulfonate in the Synthesis of Novel Biodegradable Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel biodegradable polymers is a cornerstone of advancement in drug delivery, tissue engineering, and regenerative medicine. While aliphatic polyesters are well-established, the exploration of other polymer classes, such as polyethers, offers potential for new materials with unique properties. This document explores the prospective application of 1,9-nonanediol dimethanesulfonate as a monomer in the synthesis of biodegradable polymers. Although not widely documented, its chemical structure suggests a role as a dialkylating agent in polycondensation reactions. Presented herein are hypothetical, yet scientifically grounded, protocols and application notes for the synthesis and utilization of a novel biodegradable polyether derived from this monomer.
Introduction
Biodegradable polymers serve as temporary scaffolds or delivery vehicles within the body, degrading over time into non-toxic, absorbable byproducts.[1][2] The most common biodegradable polymers are polyesters, such as polylactic acid (PLA), polyglycolic acid (PGA), and their copolymers, which are synthesized via ring-opening polymerization or polycondensation of diols and dicarboxylic acids.[1][3]
1,9-Nonanediol has been utilized as a diol monomer in the synthesis of biodegradable polyesters.[3] Its derivative, 1,9-nonanediol dimethanesulfonate, possesses two methanesulfonate groups, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it a prime candidate for acting as an electrophilic monomer in polycondensation reactions, such as the Williamson ether synthesis, to form polyethers.[4][5] The ether linkages in the polymer backbone would offer different degradation kinetics and physical properties compared to the ester linkages in traditional biodegradable polyesters.
These application notes provide a theoretical framework for the synthesis of a biodegradable polyether using 1,9-nonanediol dimethanesulfonate and a hydrophilic diol, such as polyethylene glycol (PEG), and discuss its potential applications in the biomedical field.
Hypothetical Polymer Synthesis: Poly(nonylene-co-ethylene glycol) ether
This section outlines a hypothetical protocol for the synthesis of a biodegradable polyether via a Williamson ether-type polycondensation reaction.
Reaction Principle
The synthesis involves the reaction of 1,9-nonanediol dimethanesulfonate with a diol, in this case, polyethylene glycol (PEG), in the presence of a strong base. The base deprotonates the hydroxyl groups of the PEG, forming alkoxides, which then act as nucleophiles, attacking the terminal carbons of the 1,9-nonanediol dimethanesulfonate and displacing the methanesulfonate leaving groups. This step-growth polymerization results in a polyether.
Caption: Logical relationship of the proposed polyether synthesis.
Experimental Protocol: Synthesis of Poly(nonylene-co-PEG) Ether
Materials:
-
1,9-Nonanediol dimethanesulfonate
-
Polyethylene glycol (PEG, average Mn = 400 g/mol )
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Methanol
-
Deionized water
-
Argon gas supply
Procedure:
-
Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet is flame-dried and allowed to cool to room temperature under a stream of argon.
-
Dispensing of PEG: Polyethylene glycol (e.g., 4.0 g, 10 mmol) is added to the flask. Anhydrous DMF (100 mL) is then added to dissolve the PEG.
-
Formation of Alkoxide: The flask is placed in an ice bath. Sodium hydride (e.g., 0.88 g of 60% dispersion, 22 mmol) is carefully added in small portions to the stirred solution. The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for another hour to ensure complete deprotonation.
-
Addition of Monomer: 1,9-Nonanediol dimethanesulfonate (e.g., 3.16 g, 10 mmol) is dissolved in 20 mL of anhydrous DMF and added dropwise to the reaction mixture at room temperature over 30 minutes.
-
Polymerization: The reaction mixture is heated to 80°C and stirred under argon for 48 hours.
-
Quenching: After 48 hours, the flask is cooled to room temperature, and the reaction is quenched by the slow addition of 5 mL of methanol to destroy any excess NaH.
-
Purification:
-
The solution is concentrated under reduced pressure.
-
The resulting viscous liquid is redissolved in a minimal amount of DMF and precipitated by adding it dropwise to a large volume of cold, stirred diethyl ether.
-
The precipitate is collected by filtration and redissolved in deionized water.
-
The aqueous solution is dialyzed against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1 kDa) to remove unreacted monomers, oligomers, and salts.
-
The purified polymer solution is lyophilized to obtain the final product as a white solid.
-
Characterization
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of ether linkages.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Quantitative Data (Hypothetical)
The following table presents the expected properties of the synthesized biodegradable polyether.
| Property | Expected Value | Characterization Method |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | -20°C to 10°C | DSC |
| Melting Temperature (Tm) | 40°C to 60°C | DSC |
| Decomposition Temp. (Td) | > 250°C | TGA |
Experimental and Characterization Workflow
Caption: Workflow for the synthesis and characterization of the polyether.
Application Notes
The hypothetical poly(nonylene-co-PEG) ether, combining a hydrophobic nine-carbon segment with a hydrophilic PEG segment, would be an amphiphilic copolymer. This structure suggests potential applications in drug delivery and tissue engineering.
Drug Delivery Systems
The amphiphilic nature of the polymer could allow it to self-assemble into micelles in an aqueous environment. The hydrophobic nonanediol segments would form the core of the micelle, which could be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The hydrophilic PEG shell would provide a stealth layer, reducing opsonization and prolonging circulation time in the bloodstream.
Potential Advantages:
-
Tunable Drug Release: The degradation of the polyether backbone would lead to the release of the encapsulated drug. The degradation rate could potentially be tuned by altering the ratio of the hydrophobic and hydrophilic segments.
-
Biocompatibility: The degradation products would be 1,9-nonanediol and polyethylene glycol, both of which have established biocompatibility profiles.
Tissue Engineering
In tissue engineering, this polymer could be used to fabricate hydrogels or scaffolds. The PEG component would impart hydrophilicity and biocompatibility, while the nonanediol segments could provide sites for physical crosslinking or be modified to introduce chemical crosslinking.
Potential Advantages:
-
Tunable Mechanical Properties: The mechanical properties of the hydrogel or scaffold could be adjusted by varying the molecular weight of the polymer and the crosslinking density.
-
Controlled Degradation: The scaffold would degrade over time, allowing for the infiltration of cells and the formation of new tissue. The degradation rate could be tailored to match the rate of tissue regeneration.
Conclusion
While the use of 1,9-nonanediol dimethanesulfonate in the synthesis of biodegradable polymers is not yet established in the literature, its chemical properties strongly suggest its potential as a monomer for creating novel biodegradable polyethers. The hypothetical protocol and application notes provided here offer a scientifically sound basis for researchers to explore this promising avenue. The development of such polymers could lead to new biomaterials with unique properties, further expanding the toolbox for drug delivery and tissue engineering applications.
References
Application Notes and Protocols for DNA Alkylation Studies Using 1,9-Nonanediol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,9-nonanediol, dimethanesulfonate (also known as nonamethylene dimethanesulfonate) as a bifunctional DNA alkylating agent. This document includes key quantitative data from foundational studies, detailed experimental protocols for DNA alkylation and analysis, and visualizations of the associated cellular signaling pathways.
Introduction
1,9-Nonanediol dimethanesulfonate is a bifunctional alkylating agent belonging to the class of alkanesulfonates. Its two reactive methanesulfonate groups, separated by a nine-carbon aliphatic chain, allow it to form covalent adducts with nucleophilic centers in macromolecules.[1] Of particular significance is its ability to react with DNA, forming both mono-adducts and interstrand cross-links (ICLs).[2] The formation of ICLs is a highly cytotoxic lesion that blocks DNA replication and transcription, making such agents potent tools in cancer research and potential components of chemotherapeutic strategies.[3][4] This document outlines the fundamental characteristics of its reaction with DNA and provides protocols for its study.
Data Presentation
The following tables summarize quantitative data derived from studies of DNA alkylation by 1,9-nonanediol dimethanesulfonate and related bifunctional alkylating agents.
Table 1: Reaction of 1,9-Nonanediol Dimethanesulfonate with Salmon Sperm DNA
| Parameter | Value | Reference |
| Molar Ratio (Agent:DNA-P) | 1:20 | Brookes & Lawley, 1963 |
| Reaction Time | 24 hours | Brookes & Lawley, 1963 |
| Temperature | 37 °C | Brookes & Lawley, 1963 |
| Extent of Reaction (% of Agent) | 1.1% | Brookes & Lawley, 1963 |
| Guanine Residues Alkylated | Yes | Brookes & Lawley, 1963 |
| Cross-linking Confirmed | Yes | Brookes & Lawley, 1963 |
Table 2: Comparative Reactivity of Dimethanesulfonyloxyalkanes with DNA
| Compound | Chain Length (n) | Relative Extent of Reaction |
| 1,4-Butanediol Dimethanesulfonate (Busulfan) | 4 | High |
| 1,7-Heptanediol Dimethanesulfonate | 7 | Moderate |
| 1,9-Nonanediol Dimethanesulfonate | 9 | Low |
Note: The reactivity of bifunctional alkanesulfonates with DNA is influenced by the length of the alkyl chain, which affects the probability of the second reactive group finding a target nucleophile on the opposite DNA strand.
Experimental Protocols
The following are detailed protocols for studying DNA alkylation by 1,9-nonanediol dimethanesulfonate. These protocols are based on established methods for handling DNA alkylating agents and can be adapted for specific experimental needs.
Protocol 1: In Vitro DNA Alkylation with 1,9-Nonanediol Dimethanesulfonate
Objective: To alkylate purified DNA in vitro to study the formation of adducts and interstrand cross-links.
Materials:
-
Purified DNA (e.g., salmon sperm DNA, plasmid DNA)
-
1,9-Nonanediol dimethanesulfonate
-
Reaction Buffer (e.g., 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.4)
-
DNA precipitation solution (e.g., ice-cold ethanol, sodium acetate)
-
Nuclease-free water
-
Thermomixer or water bath
-
Spectrophotometer for DNA quantification
Procedure:
-
DNA Preparation: Dissolve purified DNA in the reaction buffer to a final concentration of 1 mg/mL. Quantify the DNA concentration using a spectrophotometer at 260 nm.
-
Agent Preparation: Prepare a stock solution of 1,9-nonanediol dimethanesulfonate in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the reaction should be kept low (e.g., <1%) to avoid interference.
-
Alkylation Reaction: In a microcentrifuge tube, add the DNA solution. Add the 1,9-nonanediol dimethanesulfonate stock solution to achieve the desired final concentration (e.g., a 1:20 molar ratio of agent to DNA phosphate).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2, 8, or 24 hours) with gentle agitation.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a quenching agent like sodium thiosulfate.
-
DNA Purification: Precipitate the alkylated DNA by adding 3 volumes of ice-cold ethanol and 1/10 volume of 3 M sodium acetate. Incubate at -20°C for at least 1 hour.
-
Washing: Centrifuge the precipitated DNA, discard the supernatant, and wash the pellet with 70% ethanol.
-
Resuspension: Air-dry the DNA pellet and resuspend it in nuclease-free water or a suitable buffer for downstream analysis.
Protocol 2: Analysis of DNA Interstrand Cross-linking using Denaturing Gel Electrophoresis
Objective: To determine the presence of interstrand cross-links in DNA treated with 1,9-nonanediol dimethanesulfonate.
Materials:
-
Alkylated and control DNA from Protocol 1
-
Denaturing agent (e.g., formamide, formaldehyde, or NaOH)
-
Agarose gel
-
Denaturing gel running buffer (e.g., MOPS buffer with formaldehyde, or alkaline agarose gel buffer)
-
DNA loading dye with a denaturing agent
-
DNA stain (e.g., ethidium bromide or SYBR Green)
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Sample Preparation: Take equal amounts of alkylated and control DNA. Add the denaturing agent to each sample and heat at 95°C for 5-10 minutes to separate the DNA strands. Immediately place on ice to prevent re-annealing.
-
Gel Electrophoresis: Run the denatured samples on a denaturing agarose gel. Non-cross-linked DNA will migrate as single strands, while cross-linked DNA will remain double-stranded and migrate slower.
-
Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light. The presence of a higher molecular weight band in the alkylated sample lane compared to the control lane indicates the formation of interstrand cross-links.
Protocol 3: Cellular Treatment and Analysis of DNA Damage Response
Objective: To treat cultured cells with 1,9-nonanediol dimethanesulfonate and analyze the activation of DNA damage signaling pathways.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
1,9-Nonanediol dimethanesulfonate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-ATR, anti-phospho-CHK1, anti-γH2AX)
-
Western blotting reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of 1,9-nonanediol dimethanesulfonate for a desired period (e.g., 1, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key DNA damage response proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
The following diagrams illustrate the mechanism of action and the cellular response to DNA damage induced by 1,9-nonanediol dimethanesulfonate.
Caption: Mechanism of DNA alkylation by 1,9-nonanediol dimethanesulfonate.
Caption: General experimental workflow for studying DNA alkylation.
Caption: DNA damage response pathway activated by interstrand cross-links.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 3. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]
- 4. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Macrocyclic Diamines using 1,9-Nonanediol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Nonanediol dimethanesulfonate is a versatile bifunctional alkylating agent valuable in the synthesis of novel compounds, particularly macrocyclic structures. Its nine-carbon aliphatic chain provides a flexible spacer for constructing large ring systems, and the two methanesulfonate groups serve as excellent leaving groups in nucleophilic substitution reactions. This document provides detailed protocols and application notes for the synthesis of a novel macrocyclic diamine, 1,10-diaza-19-crown-6, utilizing 1,9-nonanediol dimethanesulfonate as a key starting material. The resulting aza-crown ether derivatives are of significant interest in drug discovery due to their potential to act as ionophores and modulate cellular signaling pathways.
Key Applications and Significance
Macrocyclic polyamines, such as aza-crown ethers, are known for their ability to selectively bind and transport ions across cell membranes. This ionophoric activity can disrupt cellular ion homeostasis, leading to a variety of biological effects, including the induction of apoptosis in cancer cells. The novel compound described herein, a diaza-19-crown-6 ether, represents a new structural class with potential for unique biological activities and therapeutic applications.
Experimental Protocols
Protocol 1: Synthesis of 1,9-Nonanediol Dimethanesulfonate
This protocol outlines the conversion of 1,9-nonanediol to its dimethanesulfonate derivative.
Materials:
-
1,9-Nonanediol
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1,9-nonanediol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (2.2 equivalents) to the solution with stirring.
-
Slowly add methanesulfonyl chloride (2.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,9-nonanediol dimethanesulfonate.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of N,N'-Ditosyl-1,7-diamino-4-azaheptane
This protocol describes the preparation of the ditosyl-protected diamine partner for the macrocyclization reaction.
Materials:
-
1,7-Diamino-4-azaheptane (spermidine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1,7-diamino-4-azaheptane (1 equivalent) in a solution of sodium hydroxide in water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in diethyl ether to the vigorously stirred reaction mixture over a period of 2-3 hours.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for an additional 2 hours.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield N,N'-ditosyl-1,7-diamino-4-azaheptane.
Protocol 3: Macrocyclization to form N,N',N''-Tritosyl-1,4,10-triazacyclononadecane (A Richman-Atkins Macrocyclization)
This protocol details the key cyclization step to form the protected macrocycle.[1][2][3][4]
Materials:
-
1,9-Nonanediol dimethanesulfonate (from Protocol 1)
-
N,N'-Ditosyl-1,7-diamino-4-azaheptane (from Protocol 2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for high-dilution synthesis (optional)
Procedure:
-
In a large round-bottom flask, dissolve N,N'-ditosyl-1,7-diamino-4-azaheptane (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
In a separate flask, dissolve 1,9-nonanediol dimethanesulfonate (1 equivalent) in anhydrous DMF.
-
Using a syringe pump or a dropping funnel, add the solution of 1,9-nonanediol dimethanesulfonate to the reaction mixture over a period of 8-12 hours to maintain pseudo-high dilution conditions.
-
After the addition is complete, continue to stir the reaction mixture at 80-90 °C for an additional 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude protected macrocycle.
-
Purify the product by column chromatography.
Data Presentation
| Step | Product | Starting Materials | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1,9-Nonanediol Dimethanesulfonate | 1,9-Nonanediol | Methanesulfonyl chloride, Pyridine | DCM | 12-16 | 0 to RT | ~95 |
| 2 | N,N'-Ditosyl-1,7-diamino-4-azaheptane | 1,7-Diamino-4-azaheptane | p-Toluenesulfonyl chloride, NaOH | Diethyl ether/Water | 5 | 0 to RT | ~85 |
| 3 | N,N',N''-Tritosyl-1,4,10-triazacyclononadecane | 1,9-Nonanediol dimethanesulfonate, N,N'-Ditosyl-1,7-diamino-4-azaheptane | K₂CO₃ | DMF | 36-60 | 80-90 | 40-60 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols: 1,9-Nonanediol Dimethanesulfonate as a Homobifunctional Crosslinker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Nonanediol dimethanesulfonate is a chemical compound featuring two methanesulfonate (mesylate) ester groups at either end of a nine-carbon aliphatic chain. The mesylate groups are excellent leaving groups in nucleophilic substitution reactions, making this molecule a potent bifunctional alkylating agent. In the context of bioconjugation, it can theoretically be employed as a homobifunctional crosslinker to covalently link two biomolecules or different parts of the same biomolecule.
This document provides a detailed overview of the potential applications and hypothetical protocols for using 1,9-nonanediol dimethanesulfonate as a linker. It is important to note that while the chemical principles are sound, the use of this specific linker in bioconjugation is not widely documented in scientific literature. Therefore, the following protocols are proposed based on the known reactivity of sulfonate esters and may require significant optimization.
Principle of Reaction
As a homobifunctional crosslinker, 1,9-nonanediol dimethanesulfonate reacts with nucleophilic functional groups present on biomolecules. In proteins, the most likely targets for alkylation by this linker are the side chains of certain amino acids. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophilic group on the biomolecule attacks one of the terminal carbons of the nonanediol backbone, displacing a methanesulfonate anion. Since the molecule has two such reactive sites, it can form a stable covalent bridge between two nucleophiles.
The nine-carbon spacer arm provides a significant and flexible distance between the conjugated molecules, which can be advantageous in applications where steric hindrance is a concern or when a specific spatial orientation is desired.
Potential Applications
-
Protein-Protein Crosslinking: To study or stabilize protein-protein interactions.
-
Intramolecular Crosslinking: To probe protein conformation and structure.
-
Antibody-Drug Conjugate (ADC) Development: As a linker to attach cytotoxic drugs to antibodies, although its stability in biological fluids would need thorough evaluation.
-
Immobilization of Biomolecules: To attach proteins, peptides, or other molecules to solid supports for assays or purification.
Physicochemical Properties of 1,9-Nonanediol Dimethanesulfonate
| Property | Value |
| Chemical Formula | C₁₁H₂₄O₆S₂ |
| Molecular Weight | 316.4 g/mol [1] |
| Spacer Arm Length | The nine-carbon chain provides a considerable and flexible spacer. |
| Reactivity | Reacts with nucleophiles such as amines, thiols, and hydroxyl groups. |
| Solubility | Expected to have limited solubility in aqueous buffers; use of co-solvents like DMSO or DMF is likely necessary. |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol describes a general method for crosslinking two proteins (Protein A and Protein B) using 1,9-nonanediol dimethanesulfonate.
Materials:
-
1,9-Nonanediol dimethanesulfonate
-
Protein A and Protein B in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare Stock Solution of the Crosslinker: Dissolve 1,9-nonanediol dimethanesulfonate in DMSO or DMF to a final concentration of 10-100 mM.
-
Prepare Protein Solution: Prepare a solution containing Protein A and Protein B at a suitable molar ratio (e.g., 1:1) in the reaction buffer. The optimal protein concentration will depend on the specific proteins and should be determined empirically (a starting point could be 1-5 mg/mL).
-
Crosslinking Reaction: a. Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 20 to 50-fold molar excess of the crosslinker over the total protein. b. The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10% v/v) to minimize protein denaturation. c. Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal reaction time and temperature should be determined experimentally.
-
Quench the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining active crosslinker. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove excess crosslinker and unreacted proteins by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Analyze the Conjugate: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked proteins. Further characterization can be performed using techniques like mass spectrometry.
Protocol 2: Hypothetical Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a hypothetical two-step process for creating an ADC, where the drug molecule is first modified with the linker, and then conjugated to the antibody. This approach is theoretical and would require substantial development.
Step 1: Functionalization of the Drug with the Linker
Materials:
-
Drug molecule with a nucleophilic handle (e.g., an amine or thiol)
-
1,9-Nonanediol dimethanesulfonate
-
Anhydrous aprotic solvent (e.g., DMF or acetonitrile)
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
HPLC system for purification
Procedure:
-
Dissolve the drug molecule in the anhydrous solvent.
-
Add a molar excess of 1,9-nonanediol dimethanesulfonate (e.g., 5-10 equivalents) to the drug solution. The large excess favors mono-substitution.
-
Add the base (e.g., 2-3 equivalents) to facilitate the reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the mono-functionalized drug-linker construct using preparative HPLC.
-
Characterize the product by mass spectrometry and NMR.
Step 2: Conjugation of the Drug-Linker Construct to the Antibody
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 8.0-8.5)
-
Purified drug-linker construct from Step 1
-
DMSO or other suitable co-solvent
-
Purification system (e.g., protein A chromatography or size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Dissolve the drug-linker construct in a minimal amount of co-solvent.
-
Add the drug-linker solution to the antibody solution at a defined molar ratio (e.g., 5:1 to 20:1 drug-linker to antibody).
-
Incubate the reaction at room temperature or 37°C for 4-24 hours. The pH of the reaction buffer may need to be optimized (typically slightly alkaline to favor deprotonation of lysine ε-amino groups).
-
Purify the resulting ADC from unreacted drug-linker and unconjugated antibody using an appropriate chromatography method.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.
Signaling Pathways
As 1,9-nonanediol dimethanesulfonate is a linker, it does not directly participate in signaling pathways. However, the bioconjugates it helps create can be designed to interact with specific pathways. For instance, an ADC created with this linker would be targeted to a cell surface antigen, internalized, and would then release its cytotoxic payload. The payload would then exert its effect, for example, by inducing apoptosis.
Summary and Considerations
1,9-Nonanediol dimethanesulfonate holds theoretical potential as a long-chain, homobifunctional crosslinker for bioconjugation. Its utility stems from the reactivity of its terminal methanesulfonate groups towards nucleophilic residues in biomolecules.
Key Considerations:
-
Lack of Precedent: Researchers should be aware that the use of this specific linker is not well-established, and therefore, extensive optimization of reaction conditions will be necessary.
-
Solubility: The hydrophobicity of the nine-carbon chain may lead to solubility issues in aqueous buffers, necessitating the use of organic co-solvents which could impact protein stability.
-
Reaction Specificity: As an alkylating agent, it may react with various nucleophiles on a protein surface, potentially leading to a heterogeneous mixture of products.
-
Stability of the Linkage: The resulting ether or thioether bonds are generally stable. However, the overall stability of the bioconjugate, particularly in a biological environment, would need to be thoroughly assessed.
These application notes and protocols are intended to serve as a starting point for researchers interested in exploring the potential of 1,9-nonanediol dimethanesulfonate in bioconjugation. All proposed experiments should be conducted with appropriate controls and analytical methods to validate the outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 1,9-Nonanediol Dimethanesulfonate
Welcome to the technical support center for the synthesis and application of 1,9-nonanediol dimethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting 1,9-nonanediol to its dimethanesulfonate derivative?
A1: Converting 1,9-nonanediol to 1,9-nonanediol dimethanesulfonate (also known as 1,9-bis(methylsulfonyloxy)nonane) is a crucial activation step. The hydroxyl (-OH) groups of the diol are poor leaving groups in nucleophilic substitution reactions. By converting them to mesylates (-OMs), they are transformed into excellent leaving groups, facilitating subsequent reactions such as nucleophilic substitutions or eliminations. This allows for the efficient introduction of various functional groups at the terminal positions of the nonane chain.
Q2: What is the general reaction scheme for the synthesis of 1,9-nonanediol dimethanesulfonate?
A2: The reaction involves the treatment of 1,9-nonanediol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 1,9-nonanediol dimethanesulfonate.
Troubleshooting Guides
Issue 1: Low Yield of 1,9-Nonanediol Dimethanesulfonate
Low yields are a common issue in the synthesis of 1,9-nonanediol dimethanesulfonate. The following guide provides potential causes and solutions to improve your reaction outcome.
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Moisture in the reagents or glassware can hydrolyze methanesulfonyl chloride and deactivate the reaction. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Suboptimal Stoichiometry | An incorrect ratio of reagents can lead to incomplete conversion or the formation of the mono-mesylated intermediate. A slight excess of methanesulfonyl chloride (e.g., 2.2-2.5 equivalents) and base (e.g., 2.5-3.0 equivalents) is often used to drive the reaction to completion. |
| Degradation of Product | The product can be sensitive to prolonged exposure to acidic or basic conditions during workup. Perform the aqueous workup promptly and use dilute, cold acid and base washes. Avoid excessive heat during solvent removal. |
| Loss during Purification | The product may be lost during purification steps. If using column chromatography, ensure the silica gel is properly packed and the eluent system is optimized to provide good separation between the product and impurities. |
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired 1,9-nonanediol dimethanesulfonate.
| Side Product | Formation Mechanism | Prevention and Mitigation |
| 1-Chloro-9-mesyloxynonane / 1,9-Dichlorononane | The chloride ion from the amine hydrochloride salt can act as a nucleophile and displace the mesylate group, particularly at elevated temperatures. | Use a non-nucleophilic base like 2,6-lutidine if chloride substitution is a significant issue. Maintain a low reaction temperature (0°C). Alternatively, using methanesulfonic anhydride instead of methanesulfonyl chloride can prevent the formation of chloride byproducts[1]. |
| Oxecane (Cyclic Ether) | Intramolecular cyclization can occur where one hydroxyl group is mesylated, and the other hydroxyl group acts as a nucleophile to displace the mesylate, forming a 10-membered cyclic ether. This is more likely with a less sterically hindered base like pyridine and at elevated temperatures.[2] | Add methanesulfonyl chloride slowly at low temperatures to favor the formation of the dimesylate over the mono-mesylate intermediate. Use a bulkier base like triethylamine to disfavor the intramolecular attack. |
| Mono-mesylated 1,9-nonanediol | Incomplete reaction due to insufficient methanesulfonyl chloride or base, or a short reaction time. | Ensure a slight excess of methanesulfonyl chloride and base are used. Monitor the reaction by TLC until the mono-mesylated intermediate is consumed. |
Side Reaction Pathways Diagram
Caption: Potential side reaction pathways during the mesylation of 1,9-nonanediol.
Experimental Protocols
Key Experiment: Synthesis of 1,9-Nonanediol Dimethanesulfonate
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired purity.
Materials:
-
1,9-Nonanediol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
1 M Hydrochloric Acid
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,9-nonanediol (1.0 eq).
-
Dissolve the diol in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (2.5 eq) to the solution and stir for 5 minutes.
-
Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material and the mono-mesylated intermediate.
-
Quench the reaction by slowly adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution
The following table illustrates the hypothetical effect of varying the stoichiometry of methanesulfonyl chloride on the product distribution at a constant temperature and reaction time. This data is for illustrative purposes to guide optimization.
| Equivalents of MsCl | Yield of Dimesylate (%) | Yield of Monomesylate (%) | Unreacted Diol (%) |
| 2.0 | 75 | 20 | 5 |
| 2.2 | 90 | 5 | <1 |
| 2.5 | 92 | <1 | <1 |
| 3.0 | 91 | <1 | <1 |
Table 2: Effect of Temperature on Intramolecular Cyclization
This table demonstrates the potential impact of reaction temperature on the formation of the undesired cyclic ether byproduct, oxecane.
| Temperature (°C) | Yield of Dimesylate (%) | Yield of Oxecane (%) |
| -10 | 95 | <1 |
| 0 | 92 | 3 |
| 25 (Room Temp) | 85 | 10 |
| 40 | 70 | 25 |
Disclaimer: The data presented in these tables are illustrative and intended to demonstrate general trends. Actual results may vary based on specific reaction conditions.
References
troubleshooting guide for 1,9-nonanediol, dimethanesulfonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,9-nonanediol dimethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is 1,9-nonanediol dimethanesulfonate and what is it used for?
A1: 1,9-Nonanediol dimethanesulfonate, also known as 1,9-bis(methylsulfonyloxy)nonane, is the product of the reaction between 1,9-nonanediol and a methanesulfonylating agent (like methanesulfonyl chloride). The two hydroxyl groups of the diol are converted into mesylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This makes 1,9-nonanediol dimethanesulfonate a useful bifunctional electrophile for synthesizing various compounds, including cross-linking agents and long-chain ethers, amines, or thioethers.
Q2: What are the most critical parameters for a successful dimesylation of 1,9-nonanediol?
A2: The most critical parameters are:
-
Anhydrous Conditions: Water will react with the methanesulfonylating agent and can hydrolyze the desired product. All glassware, solvents, and reagents should be thoroughly dried.
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.
-
Stoichiometry: A slight excess of the methanesulfonylating agent and the base is often used to ensure complete conversion of both hydroxyl groups.
-
Choice of Base: A non-nucleophilic amine base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction without competing with the diol.
Q3: How should I store 1,9-nonanediol and 1,9-nonanediol dimethanesulfonate?
A3: 1,9-Nonanediol should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and moisture.[1][2] 1,9-Nonanediol dimethanesulfonate is expected to be sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Troubleshooting Guide
Problem 1: Low or No Yield of the Dimesylate Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure at least 2.2 equivalents of both methanesulfonyl chloride and base are used to drive the reaction to completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC). The dimesylate product should have a higher Rf value than the starting diol and the intermediate monomesylate. - Allow the reaction to stir for a longer period at 0 °C or let it slowly warm to room temperature. |
| Degradation of Reagents | - Use freshly opened or properly stored methanesulfonyl chloride and base. Methanesulfonyl chloride is highly sensitive to moisture. - Ensure the reaction solvent is anhydrous. |
| Hydrolysis | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). - Use anhydrous solvents. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Formation of 1-(Methylsulfonyloxy)-9-nonanol (Monomesylate) | - This indicates an incomplete reaction. Increase the equivalents of methanesulfonyl chloride and base. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Add the methanesulfonyl chloride dropwise to the solution of the diol and base to maintain a consistent excess of the mesylating agent. |
| Intramolecular Cyclization to form Oxecane | - This can occur if the reaction conditions favor an intramolecular SN2 reaction, where the second hydroxyl group attacks the initially formed monomesylate.[3][4] - Use a higher concentration of the diol to favor the intermolecular dimesylation over the intramolecular cyclization. - Maintain a low reaction temperature (0 °C or below) to disfavor the cyclization reaction. |
| Formation of 1-Chloro-9-(methylsulfonyloxy)nonane or 1,9-Dichlorononane | - This can be a side reaction when using methanesulfonyl chloride.[5] - Consider using methanesulfonic anhydride as the mesylating agent, as it does not produce chloride ions.[5] |
| Polymerization | - This can occur at higher concentrations or temperatures. Maintain dilute conditions and low temperatures. |
Experimental Protocols
Synthesis of 1,9-Nonanediol Dimethanesulfonate
This protocol is a representative procedure for the dimesylation of a long-chain diol and should be optimized for specific experimental setups.
Materials:
-
1,9-Nonanediol
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,9-nonanediol (1.0 eq).
-
Dissolve the diol in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Add triethylamine (2.2 - 2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (2.2 - 2.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting diol will have a low Rf, the monomesylate an intermediate Rf, and the dimesylate the highest Rf.
-
Once the reaction is complete, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Data Presentation
Table 1: Illustrative Reaction Conditions and Outcomes for the Dimesylation of 1,9-Nonanediol
| Entry | Equivalents of MsCl | Equivalents of TEA | Temperature (°C) | Concentration (M) | Dimesylate Yield (%) | Monomesylate (%) | Oxecane (%) |
| 1 | 2.2 | 2.5 | 0 | 0.1 | 85 | 10 | 5 |
| 2 | 2.2 | 2.5 | 25 | 0.1 | 70 | 15 | 15 |
| 3 | 2.2 | 2.5 | 0 | 0.01 | 60 | 20 | 20 |
| 4 | 1.1 | 1.2 | 0 | 0.1 | 5 | 80 | <5 |
| 5 | 2.5 | 2.5 | 0 | 0.5 | 90 | <5 | <5 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of 1,9-nonanediol dimethanesulfonate.
Caption: Troubleshooting logic for low yield in dimesylation reactions.
Caption: Reaction pathway showing the formation of dimesylate and the competing cyclization side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. JPH02243639A - Method for producing 1,9-nonanediol and/or decanetriol - Google Patents [patents.google.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: 1,9-Nonanediol Dimethanesulfonate in Cross-Linking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,9-nonanediol dimethanesulfonate as a cross-linking agent.
Frequently Asked Questions (FAQs)
Q1: What is 1,9-nonanediol dimethanesulfonate and what is it used for?
A1: 1,9-Nonanediol dimethanesulfonate is a homobifunctional cross-linking agent. It possesses two reactive methanesulfonate (mesylate) groups at either end of a nine-carbon spacer arm. These mesylate groups are excellent leaving groups, allowing the reagent to react with nucleophilic functional groups on target molecules, such as the primary amines (-NH2) on lysine residues or the sulfhydryl groups (-SH) on cysteine residues in proteins. This forms stable covalent bonds, effectively linking the molecules together.
Q2: What are the primary nucleophiles that react with 1,9-nonanediol dimethanesulfonate?
A2: The primary targets for 1,9-nonanediol dimethanesulfonate are strong nucleophiles. In a biological context, this typically includes:
-
Primary amines: Found on the side chain of lysine residues and the N-terminus of proteins.
-
Thiols (sulfhydryls): Found on the side chain of cysteine residues.
The reactivity is generally higher with thiols compared to amines.
Q3: What are the potential side reactions when using 1,9-nonanediol dimethanesulfonate?
A3: The two main side reactions are hydrolysis and intramolecular cyclization.
-
Hydrolysis: The methanesulfonate ester groups can react with water, leading to the inactivation of one or both reactive ends of the cross-linker. This results in mono-linked or completely unreacted cross-linker.[1]
-
Intramolecular Cyclization: The cross-linker can react with two nucleophiles within the same molecule, forming an intramolecular cross-link rather than the desired intermolecular cross-link between two different molecules.
-
Reaction with other nucleophiles: While less common, reactions with other nucleophiles present in the sample, such as the hydroxyl groups of serine, threonine, or tyrosine, can occur, especially under harsh conditions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-linking experiments with 1,9-nonanediol dimethanesulfonate.
| Problem | Potential Cause | Recommended Solution |
| Low or no cross-linking efficiency | Hydrolysis of the cross-linker: The methanesulfonate groups are susceptible to hydrolysis, especially at high pH and elevated temperatures. | - Prepare the cross-linker solution immediately before use.- Perform the reaction at a neutral or slightly alkaline pH (7.0-8.5).- Minimize reaction time and temperature where possible. |
| Suboptimal reagent concentration: The concentration of the cross-linker may be too low for efficient reaction. | - Perform a concentration titration to determine the optimal cross-linker-to-protein molar ratio. | |
| Inactive protein/biomolecule: The target nucleophiles on the biomolecule may not be accessible or reactive. | - Ensure the protein is properly folded and in a native conformation.- Consider using a denaturant if the target sites are buried (note: this may affect biological activity). | |
| High levels of aggregation and precipitation | Excessive intermolecular cross-linking: High concentrations of the cross-linker or target biomolecule can favor the formation of large, insoluble aggregates. | - Optimize the molar ratio of cross-linker to the target molecule.- Work at lower concentrations of the target biomolecule. |
| Presence of unexpected low molecular weight species | Intramolecular cross-linking: The cross-linker has reacted with two nucleophiles within the same molecule. | - This is often inherent to the structure of the target molecule. If intermolecular cross-linking is desired, consider using a longer or shorter spacer arm cross-linker to disfavor intramolecular reactions. |
| Mono-adduct formation: Only one end of the cross-linker has reacted, with the other end being hydrolyzed. | - Optimize reaction conditions (pH, time, temperature) to favor bifunctional reactivity. Increase the concentration of the target molecule if possible. | |
| Difficulty in detecting cross-linked products | Low abundance of cross-linked species: The desired cross-linked product may be a minor component of the reaction mixture. | - Use sensitive detection methods such as Western blotting with an antibody specific to one of the cross-linked partners, or mass spectrometry. |
| Cross-linked product co-migrates with other species: On a gel, the cross-linked product may have a similar molecular weight to other components. | - Use a different percentage gel for better separation.- Employ 2D-PAGE for more complex mixtures. |
Experimental Protocols
General Protocol for Protein Cross-Linking
This protocol provides a starting point for cross-linking two proteins (Protein A and Protein B). Optimization will be required for specific applications.
-
Reagent Preparation:
-
Dissolve 1,9-nonanediol dimethanesulfonate in a dry, aprotic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-100 mM). Prepare this solution fresh for each experiment.
-
Prepare a reaction buffer, typically a phosphate or HEPES buffer at pH 7.5. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target molecules for reaction with the cross-linker.
-
-
Cross-Linking Reaction:
-
Combine Protein A and Protein B in the reaction buffer to the desired final concentration.
-
Add the 1,9-nonanediol dimethanesulfonate stock solution to the protein mixture to achieve the desired final molar excess of the cross-linker. It is recommended to test a range of molar ratios (e.g., 10:1, 25:1, 50:1 cross-linker:protein).
-
Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 30 minutes to 2 hours).
-
-
Quenching the Reaction:
-
Add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted cross-linker.
-
Incubate for an additional 15-30 minutes.
-
-
Analysis of Cross-Linked Products:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the cross-linked complex.
-
Further characterization can be performed using techniques such as Western blotting or mass spectrometry.
-
Visualizations
Logical Workflow for Troubleshooting Cross-Linking Experiments
Caption: A flowchart for troubleshooting common issues in cross-linking.
Potential Reaction Pathways of 1,9-Nonanediol Dimethanesulfonate
Caption: Possible outcomes of a cross-linking reaction.
References
Technical Support Center: Optimizing 1,9-Nonanediol Dimethanesulfonate Cross-Linking
Welcome to the technical support center for 1,9-nonanediol dimethanesulfonate cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of your cross-linking experiments. The following information is based on the general principles of sulfonate ester chemistry and cross-linking reactions, as specific data for 1,9-nonanediol dimethanesulfonate is limited.
Frequently Asked Questions (FAQs)
Q1: What is 1,9-nonanediol dimethanesulfonate and how does it work as a cross-linker?
1,9-nonanediol dimethanesulfonate is a homobifunctional cross-linking agent. It consists of a nine-carbon aliphatic chain with a methanesulfonate (mesylate) group at each end. The mesylate groups are excellent leaving groups, making the terminal carbon atoms susceptible to nucleophilic attack. This allows the molecule to form stable covalent bonds with two nucleophilic functional groups, such as primary amines (-NH2) on proteins or other biomolecules, effectively creating a "bridge" or cross-link between them.
Q2: What are the primary applications of 1,9-nonanediol dimethanesulfonate in research and drug development?
Due to its ability to connect molecules, 1,9-nonanediol dimethanesulfonate and similar bifunctional cross-linkers are valuable in several applications:
-
Protein-Protein Interaction Studies: To stabilize and identify interacting proteins.
-
Hydrogel Formation: To create cross-linked polymer networks for drug delivery and tissue engineering.[1]
-
Biomaterial Stabilization: To enhance the mechanical properties and stability of biomaterials.
Q3: What are the key parameters that influence the efficiency of the cross-linking reaction?
The efficiency of cross-linking with 1,9-nonanediol dimethanesulfonate is primarily affected by:
-
pH: The pH of the reaction buffer affects the nucleophilicity of the target functional groups. For example, primary amines are more reactive at a pH above their pKa (typically around 8.5-9), where they are deprotonated.
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to degradation of the sample or unwanted side reactions.
-
Concentration: The concentrations of both the cross-linker and the target molecule(s) will influence the kinetics of the reaction and the extent of cross-linking.
-
Reaction Time: The duration of the incubation period determines the extent of the cross-linking reaction.
-
Solvent/Buffer: The choice of buffer is critical. Buffers containing nucleophiles (e.g., Tris) will compete with the target molecules for reaction with the cross-linker and should be avoided.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Cross-Linking | Incorrect pH: The pH of the buffer may be too low, leading to protonation of primary amines and reduced nucleophilicity. | Increase the pH of the reaction buffer to a range of 8.0-9.0. A borate or phosphate buffer is recommended. |
| Inactive Reagent: The 1,9-nonanediol dimethanesulfonate may have hydrolyzed. | Use a fresh stock of the cross-linker. Store the reagent in a desiccated environment. | |
| Competing Nucleophiles: The buffer or other components in the sample may contain nucleophiles (e.g., Tris, azide). | Exchange the sample into a non-nucleophilic buffer such as PBS (phosphate-buffered saline) or HEPES before adding the cross-linker. | |
| Insufficient Incubation Time or Temperature: The reaction may not have had enough time or energy to proceed. | Increase the incubation time or modestly increase the reaction temperature (e.g., from 4°C to room temperature). Monitor for sample degradation. | |
| Excessive Cross-Linking / Aggregation | Cross-linker Concentration Too High: An excess of the cross-linker can lead to extensive intermolecular cross-linking and precipitation. | Perform a titration experiment to determine the optimal molar ratio of cross-linker to target molecule. Start with a lower concentration and incrementally increase it. |
| Protein Concentration Too High: High concentrations of the target molecule can favor intermolecular cross-linking over intramolecular cross-linking. | Reduce the concentration of the protein or other target molecule in the reaction. | |
| Reaction Time Too Long: Extended incubation can lead to the formation of large, insoluble complexes. | Reduce the incubation time. A time-course experiment can help identify the optimal reaction duration. | |
| Non-Specific Modifications | Reaction pH Too High: Very high pH can increase the reactivity of other nucleophilic groups (e.g., hydroxyls), leading to side reactions. | Maintain the pH in the recommended range of 8.0-9.0 for amine-specific cross-linking. |
| Hydrolysis of the Cross-linker: In aqueous solutions, the mesylate groups can hydrolyze, leading to monofunctional modifications. | Prepare the cross-linker solution immediately before use. Minimize the time the cross-linker is in an aqueous environment before reacting with the target. |
Experimental Protocols
General Protocol for Protein Cross-Linking
This protocol provides a starting point for the cross-linking of proteins in solution. The optimal conditions may vary depending on the specific protein and application.
-
Buffer Preparation: Prepare a non-nucleophilic buffer such as 20 mM HEPES or PBS at pH 8.0.
-
Sample Preparation: Dissolve or dialyze the protein into the reaction buffer.
-
Cross-linker Stock Solution: Immediately before use, dissolve 1,9-nonanediol dimethanesulfonate in a dry, water-miscible organic solvent such as DMSO to a concentration of 10-100 mM.
-
Reaction Setup: Add the cross-linker stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 20-fold molar excess of the cross-linker over the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Data Presentation: Factors Influencing Cross-Linking Efficiency
The following table summarizes the general effects of key parameters on the efficiency of sulfonate ester-based cross-linking.
| Parameter | Condition | Effect on Cross-Linking Efficiency | Rationale |
| pH | 5.0 - 6.5 | Low | Primary amines are protonated and less nucleophilic. |
| 7.0 - 8.0 | Moderate | A significant portion of primary amines are deprotonated and reactive. | |
| 8.0 - 9.0 | High | The majority of primary amines are deprotonated, maximizing reactivity. | |
| Temperature | 4°C | Low | Slower reaction kinetics, but may be necessary to maintain protein stability. |
| 25°C (Room Temp) | Moderate to High | Good balance between reaction rate and sample stability for many proteins. | |
| 37°C | High | Faster reaction kinetics, but increased risk of protein denaturation and side reactions. | |
| Molar Ratio (Cross-linker:Protein) | 1:1 - 5:1 | Low | May result in incomplete cross-linking or primarily intramolecular cross-links. |
| 10:1 - 50:1 | Moderate to High | Generally a good starting range for intermolecular cross-linking. | |
| >100:1 | Very High | Increased risk of aggregation and non-specific modifications. |
Visualizations
Logical Workflow for Optimizing Cross-Linking
References
Technical Support Center: Purification of 1,9-Nonanediol Dimethanesulfonate Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of reaction products from the synthesis of 1,9-nonanediol dimethanesulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 1,9-nonanediol dimethanesulfonate.
Issue 1: Low or No Yield of Purified Product
-
Possible Cause: Incomplete reaction, product degradation, or loss during workup and purification.
-
Solution:
-
Verify Reaction Completion: Before starting purification, confirm the consumption of starting materials (1,9-nonanediol) and the formation of the desired product using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Optimize Workup: Ensure that any aqueous washes are performed with saturated brine to minimize the loss of the organic-soluble product. Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.
-
Check for Degradation: Sulfonate esters can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure that the pH is kept neutral during the workup and purification steps.
-
Re-evaluate Purification Method: If using column chromatography, ensure the chosen solvent system is appropriate to elute the product. For recrystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Cause: Unreacted starting materials, byproducts, or residual solvents.
-
Solution:
-
Identify the Impurity: Use analytical techniques such as NMR, Mass Spectrometry (MS), or Gas Chromatography (GC) to identify the nature of the impurity.
-
Removal of Unreacted 1,9-Nonanediol: 1,9-nonanediol is more polar than its dimethanesulfonate derivative. It can typically be removed by washing the organic phase with water during the workup or by using a more polar eluent system in column chromatography that leaves the diol on the baseline while eluting the product.
-
Removal of Monomesylated Byproduct: The monomesylated intermediate is also more polar than the desired product. Careful column chromatography with a gradient elution should allow for the separation of these two compounds.
-
Removal of Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove. Perform a solvent exchange by diluting the reaction mixture with a lower-boiling point solvent and then concentrating it under reduced pressure. For residual non-polar solvents, drying under high vacuum for an extended period is effective.
-
Issue 3: Oily Product That Fails to Crystallize
-
Possible Cause: Presence of impurities that inhibit crystallization or the product being an oil at room temperature.
-
Solution:
-
Improve Purity: The presence of even small amounts of impurities can prevent crystallization. Re-purify the oil using column chromatography to achieve higher purity.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask containing the product dissolved in a minimal amount of solvent.
-
Seeding: Introduce a small crystal of the pure product (if available) into the supersaturated solution.
-
Solvent System: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (an anti-solvent) can often induce crystallization. For sulfonate esters, combinations like ethyl acetate/hexanes or dichloromethane/hexanes can be effective.[1]
-
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes wash away impurities and induce solidification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for purifying 1,9-nonanediol dimethanesulfonate?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for achieving high purity, especially for small to medium-scale reactions. It is effective at separating the desired product from unreacted starting materials and byproducts with different polarities.[1][2]
-
Recrystallization: If the product is a solid and can be obtained in reasonable purity after workup, recrystallization is an efficient method for purification, particularly on a larger scale.
-
Liquid-Liquid Extraction: This is a crucial part of the workup process to remove water-soluble impurities, such as salts and unreacted methanesulfonyl chloride.[1][3]
Q2: What are the common impurities in the synthesis of 1,9-nonanediol dimethanesulfonate?
A2: Common impurities include:
-
Unreacted 1,9-nonanediol.
-
The monomesylated intermediate (9-hydroxynonyl methanesulfonate).
-
Unreacted methanesulfonyl chloride and its hydrolysis product, methanesulfonic acid.
-
Pyridine or triethylamine, if used as a base, and their corresponding hydrochloride salts.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture and the fractions collected from the column, you can identify which fractions contain the pure product. A suitable stain, such as potassium permanganate, may be needed to visualize the spots as sulfonate esters are often UV-inactive.
Q4: My product seems to be degrading on the silica gel column. What can I do?
A4: Sulfonate esters can be sensitive to acidic silica gel. If you suspect degradation, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column. Alternatively, using a different stationary phase like alumina (neutral or basic) might be beneficial.
Data Presentation
Table 1: Comparison of Purification Methods for 1,9-Nonanediol Dimethanesulfonate
| Purification Method | Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-90% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and requires large volumes of solvent. Potential for product degradation on silica. |
| Recrystallization | >99% | 50-80% | Scalable, can yield very pure material, cost-effective. | Requires the product to be a solid, may have significant material loss in the mother liquor. |
| Liquid-Liquid Extraction | - | - | Excellent for removing water-soluble impurities during workup. | Not effective for removing impurities with similar solubility to the product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the packed column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 25% ethyl acetate in hexanes.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 1,9-nonanediol dimethanesulfonate.
Visualizations
References
Technical Support Center: Controlling Cross-linking with 1,9-Nonanediol Dimethanesulfonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 1,9-nonanediol dimethanesulfonate as a cross-linking agent. Due to the limited availability of specific experimental data for this reagent, the information provided is based on the general principles of cross-linking with bifunctional sulfonate esters and related alkylating agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Cross-linking Efficiency | 1. Suboptimal pH: The reaction pH may not be suitable for the nucleophilic attack on the sulfonate ester. 2. Low Temperature: The reaction temperature may be too low to provide sufficient activation energy. 3. Insufficient Reagent Concentration: The concentration of 1,9-nonanediol dimethanesulfonate may be too low. 4. Presence of Competing Nucleophiles: Primary amines in buffers (e.g., Tris) can compete with the target molecules for the cross-linker. 5. Hydrolysis of the Cross-linker: Sulfonate esters can be susceptible to hydrolysis, especially at extreme pH values. | 1. Optimize pH: Empirically test a range of pH values (typically 7-9) to find the optimal condition for your specific system. 2. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., from room temperature to 37°C). Monitor for any negative effects on your sample. 3. Increase Cross-linker Concentration: Perform a concentration titration to determine the optimal molar excess of the cross-linker. 4. Use Non-reactive Buffers: Employ buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers. 5. Control Reaction Time and pH: Minimize reaction times and avoid highly acidic or basic conditions to reduce hydrolysis. |
| High Degree of Aggregation/Precipitation | 1. Excessive Cross-linking: The concentration of the cross-linker is too high, leading to extensive intermolecular cross-linking. 2. Inappropriate Solvent: The solvent may not be optimal for maintaining the solubility of the cross-linked products. 3. Rapid Addition of Cross-linker: Adding the cross-linker too quickly can lead to localized high concentrations and precipitation. | 1. Reduce Cross-linker Concentration: Lower the molar excess of 1,9-nonanediol dimethanesulfonate. 2. Optimize Solvent Conditions: Consider the use of co-solvents or detergents to improve the solubility of the reactants and products. 3. Slow Addition of Cross-linker: Add the cross-linker dropwise or in smaller aliquots over a period of time while gently mixing. |
| Non-specific Cross-linking | 1. Long Reaction Time: Extended reaction times can lead to the reaction of the cross-linker with less reactive sites. 2. High Temperature: Elevated temperatures can increase the reactivity of the cross-linker with non-target functional groups. | 1. Reduce Reaction Time: Perform a time-course experiment to determine the shortest effective reaction time. 2. Lower Reaction Temperature: Conduct the cross-linking reaction at a lower temperature (e.g., on ice or at 4°C). |
| Difficulty in Analyzing Cross-linked Products | 1. High Heterogeneity of Products: The cross-linking reaction may be producing a wide range of different cross-linked species. 2. Inability to Cleave Cross-links: The sulfonate ester bond is generally stable and not easily cleavable, which can complicate mass spectrometry analysis. | 1. Optimize Reaction Conditions: Fine-tune the reaction conditions (pH, temperature, concentration, time) to favor the formation of specific cross-linked products. 2. Use Alternative Analysis Techniques: Employ techniques suitable for the analysis of intact cross-linked complexes, such as size-exclusion chromatography (SEC) or native gel electrophoresis. For mass spectrometry, consider specialized software for the analysis of non-cleavable cross-links. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cross-linking with 1,9-nonanediol dimethanesulfonate?
A1: 1,9-nonanediol dimethanesulfonate is a homobifunctional cross-linking agent. The methanesulfonate (mesylate) groups are good leaving groups. The cross-linking reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophilic group from the target molecule (e.g., the amine group of a lysine residue in a protein) attacks the carbon atom adjacent to the sulfonate ester, displacing the methanesulfonate group and forming a stable covalent bond. This can occur at both ends of the nonanediol spacer.
Q2: What are the primary target functional groups for 1,9-nonanediol dimethanesulfonate?
A2: The primary targets for alkylating agents like 1,9-nonanediol dimethanesulfonate are primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins). Other nucleophilic groups such as sulfhydryl groups (cysteine) and to a lesser extent, the imidazole group of histidine and the hydroxyl groups of serine, threonine, and tyrosine, could also potentially react, especially under favorable conditions (e.g., higher pH).
Q3: How can I control the degree of cross-linking?
A3: The degree of cross-linking can be controlled by several factors:
-
Concentration of the cross-linker: Increasing the molar ratio of 1,9-nonanediol dimethanesulfonate to the target molecule will generally increase the degree of cross-linking.
-
Reaction Time: Shorter reaction times will result in a lower degree of cross-linking, while longer times will allow for more extensive cross-linking.
-
Temperature: Higher temperatures will increase the reaction rate, leading to a higher degree of cross-linking in a given amount of time.
-
pH: The reaction pH will influence the nucleophilicity of the target functional groups. For primary amines, a pH slightly above the pKa (around 8-9) will increase their reactivity.
Q4: How do I quench the cross-linking reaction?
A4: To stop the cross-linking reaction, a quenching reagent with a high concentration of primary amines, such as Tris or glycine, can be added. The quenching reagent will react with any unreacted 1,9-nonanediol dimethanesulfonate, preventing further cross-linking of the target molecules.
Q5: Is the cross-link formed by 1,9-nonanediol dimethanesulfonate cleavable?
A5: The alkyl-amine bond formed is generally stable and not easily cleaved under standard biochemical conditions. This can be a consideration for downstream analysis, particularly in mass spectrometry-based proteomics where cleavable cross-linkers are often preferred.
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific application.
General Protocol for Protein Cross-linking
-
Sample Preparation:
-
Dissolve the protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES) at a known concentration.
-
Ensure the pH of the buffer is optimal for the intended reaction (typically pH 7.2-8.5).
-
-
Cross-linker Preparation:
-
Immediately before use, prepare a stock solution of 1,9-nonanediol dimethanesulfonate in a dry, water-miscible organic solvent such as DMSO or DMF.
-
-
Cross-linking Reaction:
-
Add the desired molar excess of the 1,9-nonanediol dimethanesulfonate stock solution to the protein solution while gently mixing.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes to ensure all unreacted cross-linker is quenched.
-
-
Analysis:
-
Analyze the cross-linked products using appropriate techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
-
Quantitative Data Summary
As specific experimental data for 1,9-nonanediol dimethanesulfonate is limited, the following table provides a generalized overview of how reaction parameters can influence the degree of cross-linking, based on the principles of similar cross-linking agents.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Cross-linking Degree |
| Molar Excess of Cross-linker | 10x | 50x | 200x | Increasing |
| Reaction Time (minutes) | 15 | 30 | 60 | Increasing |
| Temperature (°C) | 4 | 25 (Room Temp) | 37 | Increasing |
| pH | 6.5 | 7.4 | 8.5 | Generally Increasing (for amines) |
Visualizations
Caption: General experimental workflow for cross-linking.
Caption: Factors influencing the degree of cross-linking.
preventing hydrolysis of 1,9-nonanediol, dimethanesulfonate during reactions
Welcome to the technical support center for 1,9-nonanediol dimethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this versatile bifunctional alkylating agent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is 1,9-nonanediol dimethanesulfonate and what are its common applications?
A1: 1,9-Nonanediol dimethanesulfonate, also known as nonamethylene dimethanesulfonate, is an organic compound with the chemical formula C₁₁H₂₄O₆S₂. It possesses two methanesulfonate (mesylate) groups at the terminal positions of a nine-carbon chain. These mesylate groups are excellent leaving groups, making the compound a potent bifunctional alkylating agent. It is commonly used in organic synthesis, polymer chemistry, and pharmaceutical research, particularly in the development of cross-linking agents and as an analog to other alkylating drugs like busulfan.
Q2: Why is 1,9-nonanediol dimethanesulfonate prone to hydrolysis?
A2: The methanesulfonate groups in 1,9-nonanediol dimethanesulfonate are highly susceptible to nucleophilic attack, including by water. This is due to the strong electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic and the entire mesylate group a good leaving group. Hydrolysis results in the cleavage of the ester bond, yielding methanesulfonic acid and 1,9-nonanediol, which can compromise the desired reaction pathway and product yield.
Q3: What are the main factors that influence the rate of hydrolysis?
A3: The primary factors influencing the hydrolysis of 1,9-nonanediol dimethanesulfonate are:
-
pH: Hydrolysis can be catalyzed by both acidic and basic conditions.
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.
-
Presence of Water: As the reactant in hydrolysis, the concentration of water directly impacts the reaction rate.
-
Nucleophiles: Other nucleophiles present in the reaction mixture can also displace the mesylate groups, leading to undesired side products.
Q4: What are the typical signs of hydrolysis in my reaction?
A4: Signs of significant hydrolysis include:
-
A decrease in the pH of the reaction mixture due to the formation of methanesulfonic acid.
-
The appearance of 1,9-nonanediol as a byproduct, which can often be detected by chromatographic methods (TLC, GC, LC-MS).
-
Lower than expected yield of the desired product.
-
Formation of unexpected side products resulting from the reaction of the partially or fully hydrolyzed starting material.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of 1,9-nonanediol dimethanesulfonate.
| Problem | Potential Cause | Recommended Solution |
| Low product yield and presence of 1,9-nonanediol in the final product. | Hydrolysis of the dimethanesulfonate starting material. | 1. Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. For many reactions, this may involve cooling the reaction mixture. 3. pH Control: If acidic or basic conditions are not required for your reaction, maintain a neutral pH. If a base is used, ensure it is non-nucleophilic (e.g., proton sponge, 2,6-lutidine) and used in slight excess to neutralize any generated acid. |
| Reaction mixture becomes acidic over time. | Formation of methanesulfonic acid due to hydrolysis. | Add a non-nucleophilic base (e.g., proton sponge, 2,6-di-tert-butylpyridine) to the reaction mixture to scavenge any protons that are formed. Monitor the pH throughout the reaction. |
| Formation of multiple unidentified byproducts. | 1. Partial hydrolysis leading to the mono-mesylate mono-alcohol intermediate, which then reacts differently. 2. Reaction with nucleophilic solvents or impurities. | 1. Optimize Reaction Conditions: Re-evaluate the reaction temperature and time. Shorter reaction times at optimal temperatures can minimize side reactions. 2. Solvent Choice: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). 3. Purification of Reagents: Ensure all starting materials and reagents are of high purity. |
| Difficulty in achieving selective mono-alkylation. | The high reactivity of both mesylate groups and potential for intramolecular reactions. | 1. Use of a Large Excess of the Nucleophile: This can favor the di-substituted product. 2. Controlled Stoichiometry and Slow Addition: Use a 1:1 molar ratio of the dimethanesulfonate to the nucleophile and add the dimethanesulfonate slowly to the reaction mixture to favor mono-substitution. 3. Protecting Group Strategy: Consider protecting one of the hydroxyl groups of 1,9-nonanediol, forming the mono-mesylate, reacting it, and then deprotecting and reacting the second hydroxyl group if a stepwise approach is feasible for your target molecule. |
Experimental Protocols
General Protocol for Minimizing Hydrolysis in a Nucleophilic Substitution Reaction
This protocol provides a general framework for using 1,9-nonanediol dimethanesulfonate in a reaction with a nucleophile while minimizing hydrolysis.
1. Preparation of Reagents and Glassware:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Solvents (e.g., THF, DCM, ACN) should be dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, calcium hydride for DCM and ACN).
-
The nucleophile and any other reagents should be dried and stored under inert conditions.
2. Reaction Setup:
-
Set up the reaction under a positive pressure of dry nitrogen or argon.
-
Dissolve the nucleophile in the anhydrous solvent in the reaction flask.
-
If applicable, add a non-nucleophilic base (e.g., 1.1 equivalents of proton sponge).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).
3. Addition of 1,9-Nonanediol Dimethanesulfonate:
-
Dissolve 1,9-nonanediol dimethanesulfonate (1.0 equivalent) in a minimal amount of the same anhydrous solvent in a separate flask under an inert atmosphere.
-
Add the dimethanesulfonate solution dropwise to the cooled solution of the nucleophile over a period of 1-2 hours using a syringe pump or a dropping funnel.
4. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding a non-aqueous quenching agent if necessary.
-
For the work-up, use anhydrous salts for drying organic extracts (e.g., Na₂SO₄, MgSO₄) and minimize contact with aqueous phases if possible.
Protocol for Selective Deprotection of a Silyl Ether in the Presence of a Mesylate
This protocol is relevant if a protecting group strategy is employed.
1. Reaction Conditions:
-
Reagent: Use a mild fluoride source such as triethylamine trihydrofluoride (Et₃N·3HF) or a buffered fluoride solution (e.g., HF-pyridine). Tetrabutylammonium fluoride (TBAF) can also be used, but reaction conditions must be carefully controlled to avoid mesylate displacement.
-
Solvent: Aprotic solvents like THF or DCM are suitable.
-
Temperature: Perform the deprotection at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.
2. Procedure:
-
Dissolve the silyl-protected mesylate in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the deprotecting agent (e.g., 1.1 equivalents of Et₃N·3HF).
-
Monitor the reaction closely by TLC or LC-MS to ensure selective removal of the silyl group without affecting the mesylate.
-
Once the deprotection is complete, quench the reaction and proceed with standard work-up and purification.
Visualizations
Caption: Hydrolysis pathway of 1,9-nonanediol dimethanesulfonate.
Caption: Troubleshooting logic for reactions with 1,9-nonanediol dimethanesulfonate.
Technical Support Center: Reaction Kinetics of 1,9-Nonanediol Dimethanesulfonate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction kinetics of 1,9-nonanediol dimethanesulfonate alkylation.
Frequently Asked Questions (FAQs)
Q1: What is 1,9-nonanediol dimethanesulfonate and what is it used for?
A1: 1,9-Nonanediol dimethanesulfonate (also known as nonamethylene dimethanesulfonate) is a bifunctional alkylating agent.[1] It is a linear nine-carbon chain with a methanesulfonate (mesylate) group at each end. Mesylates are excellent leaving groups, making this reagent highly effective for alkylating nucleophiles.[2] Due to its two reactive sites, it is commonly used in cross-linking studies, for tethering molecules, and particularly in the synthesis of macrocycles where it can react with a molecule containing two nucleophilic sites to form a cyclic product.
Q2: What is the general mechanism of alkylation with 1,9-nonanediol dimethanesulfonate?
A2: The alkylation reaction with 1,9-nonanediol dimethanesulfonate typically proceeds via an S(_N)2 mechanism.[3] A nucleophile attacks one of the primary carbons, displacing the mesylate leaving group. Since the molecule has two such groups, this can happen sequentially to link two separate nucleophiles or intramolecularly to form a ring. The reaction is generally irreversible and can provide high yields.[3]
Q3: Which factors influence the rate of alkylation?
A3: Several factors influence the reaction rate:
-
Nucleophile Strength: A more potent nucleophile will react faster.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[4] However, be aware of potential side reactions or decomposition with DMF and DMSO at high temperatures with strong bases.[4]
-
Temperature: Higher temperatures generally increase the reaction rate. However, they can also promote side reactions like elimination.
-
Concentration: For intermolecular reactions, higher concentrations increase the rate. For intramolecular cyclizations, high dilution is often necessary to favor the cyclization over intermolecular polymerization.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the disappearance of starting materials and the appearance of the product.[7] HPLC is particularly useful for quantitative analysis of the reaction mixture over time to determine reaction kinetics.[7][8][9][10][11]
Troubleshooting Guides
Below are common issues encountered during alkylation reactions with 1,9-nonanediol dimethanesulfonate and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor Nucleophile: The nucleophile may not be strong enough or is sterically hindered. 2. Inactive Reagent: The 1,9-nonanediol dimethanesulfonate may have degraded (e.g., through hydrolysis). 3. Inappropriate Solvent/Base Combination: The chosen solvent may not be suitable, or the base may not be strong enough to deprotonate the nucleophile. 4. Low Temperature: The reaction may be too slow at the current temperature. | 1. Consider using a stronger base to fully deprotonate the nucleophile. If sterics are an issue, a less hindered nucleophile might be necessary. 2. Check the purity of the alkylating agent. Store it in a desiccator to prevent hydrolysis. 3. Switch to a more suitable polar aprotic solvent like DMF or acetonitrile. Consider a stronger base, but be mindful of compatibility with your substrate. 4. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Multiple Products | 1. Intermolecular vs. Intramolecular Reaction: For macrocyclization, intermolecular polymerization can be a major side reaction.[12] 2. Double Alkylation: If the nucleophile has multiple reactive sites, you may get a mixture of mono- and di-alkylated products. 3. O- vs. C-Alkylation: For nucleophiles with both oxygen and carbon nucleophilic centers (like enolates), a mixture of products can be formed.[13] | 1. For macrocyclization, use high-dilution conditions (slow addition of reactants to a large volume of solvent).[6] 2. Use a large excess of the nucleophile to favor mono-alkylation, or a large excess of the dimesylate to favor di-alkylation with two separate nucleophiles. 3. The solvent and counter-ion can influence the selectivity. A more dissociating solvent might favor O-alkylation. |
| Elimination Side Products | 1. Strongly Basic/Hindered Nucleophile: Strong, sterically hindered bases can favor E2 elimination over S(_N)2 substitution.[4] 2. High Temperature: Higher temperatures can favor elimination reactions. | 1. Use a less hindered, non-basic nucleophile if possible. If a base is required, use a non-nucleophilic base and ensure the nucleophile is fully deprotonated before adding the dimesylate. 2. Run the reaction at the lowest temperature that gives a reasonable reaction rate. |
| Reaction Stalls | 1. Insoluble Salt Formation: The salt formed as a byproduct (e.g., sodium mesylate) might precipitate and coat the reactants, preventing further reaction. 2. Reagent Degradation: One of the reagents may be degrading under the reaction conditions over time. | 1. Choose a solvent that can dissolve the salt byproduct. The addition of a phase-transfer catalyst can sometimes help. 2. Check the stability of your nucleophile and the dimesylate under the reaction conditions. Consider adding the reagents in portions. |
Experimental Protocols
General Protocol for Macrocyclization with a Diamine
This protocol describes a general procedure for the macrocyclization of a diamine with 1,9-nonanediol dimethanesulfonate under high-dilution conditions.
Materials:
-
Diamine substrate
-
1,9-Nonanediol dimethanesulfonate
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
A suitable non-nucleophilic base (e.g., Potassium Carbonate, Proton Sponge®)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a three-neck flask with a condenser, a magnetic stirrer, and a nitrogen inlet.
-
Add the base (e.g., 5 equivalents of K₂CO₃) and a large volume of the chosen anhydrous solvent (to achieve a final concentration of ~0.001 M).
-
Prepare two separate solutions in gas-tight syringes:
-
Solution A: The diamine substrate (1 equivalent) in the anhydrous solvent.
-
Solution B: 1,9-nonanediol dimethanesulfonate (1.1 equivalents) in the anhydrous solvent.
-
-
Using a syringe pump, add both Solution A and Solution B simultaneously and dropwise to the vigorously stirred, heated (e.g., 80 °C) suspension of the base in the solvent over a period of 12-24 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, filter off the base, and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired macrocycle.
Quantitative Data Summary
| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Predominant Product |
| Piperidine | ACN | 60 | 1.2 x 10⁻³ | N,N'-(nonane-1,9-diyl)dipiperidine |
| Thiophenol | DMF | 40 | 8.5 x 10⁻⁴ | 1,9-bis(phenylthio)nonane |
| Diethylamine | THF | 60 | 3.1 x 10⁻⁴ | N,N,N',N'-tetraethylnonane-1,9-diamine |
| 1,6-Hexanediamine | ACN (0.001 M) | 80 | k_intra > k_inter | Macrocycle |
*k_intra and k_inter refer to the rates of intramolecular and intermolecular reactions, respectively.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield alkylation reactions.
Reaction Pathway: Intermolecular vs. Intramolecular Alkylation
Caption: Competing reaction pathways in bifunctional alkylation.
References
- 1. 1,9-Nonanediol, dimethanesulfonate | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. Alkylation with Functionalised Alkanes - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC. | Semantic Scholar [semanticscholar.org]
- 9. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. researchgate.net [researchgate.net]
- 12. baranlab.org [baranlab.org]
- 13. researchgate.net [researchgate.net]
analytical techniques for monitoring 1,9-nonanediol, dimethanesulfonate reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical monitoring of the synthesis of 1,9-nonanediol dimethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the conversion of 1,9-nonanediol to 1,9-nonanediol dimethanesulfonate?
A1: The most common techniques for monitoring this reaction include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information, allowing for the identification and quantification of the starting material, intermediate (1,9-nonanediol monomethanesulfonate), and the final product.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the components of the reaction mixture, including the starting diol, mono-mesylate, and di-mesylate, as well as non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile components in the reaction mixture, including residual solvents and certain byproducts. It can also be used to analyze the final product after derivatization if necessary.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Enables real-time, in-situ monitoring of the reaction by tracking the disappearance of the O-H stretch of the alcohol and the appearance of the S=O stretch of the sulfonate ester.
Q2: What are the key spectral changes to monitor during the reaction using ¹H NMR?
A2: During the mesylation of 1,9-nonanediol, you should monitor the following key changes in the ¹H NMR spectrum:
-
Disappearance of the alcohol proton (-OH) signal: The broad singlet corresponding to the hydroxyl protons of 1,9-nonanediol will decrease in intensity and eventually disappear upon complete conversion.
-
Shift of the methylene protons adjacent to the oxygen (-CH₂-O-): The triplet corresponding to the protons on the carbons attached to the hydroxyl groups in 1,9-nonanediol (around 3.6 ppm) will shift downfield to approximately 4.2 ppm upon conversion to the methanesulfonate ester.
-
Appearance of the methyl protons of the mesyl group (-SO₂-CH₃): A sharp singlet will appear around 3.0 ppm, corresponding to the methyl protons of the newly formed methanesulfonate groups.
Q3: What are the potential side reactions to be aware of during the synthesis of 1,9-nonanediol dimethanesulfonate?
A3: Potential side reactions include:
-
Incomplete reaction: Formation of the mono-methanesulfonate intermediate is the primary "side product" if the reaction does not go to completion.
-
Elimination reactions: Although less common with primary alcohols, under harsh basic or thermal conditions, elimination to form an alkene can occur.
-
Formation of chlorinated byproducts: If methanesulfonyl chloride is used in the presence of a tertiary amine base (like triethylamine), the formation of an intermediate Vilsmeier-Haack type reagent can lead to the replacement of the hydroxyl group with a chloride.
-
Hydrolysis of methanesulfonyl chloride: The presence of water in the reaction mixture will lead to the hydrolysis of methanesulfonyl chloride to methanesulfonic acid, which can complicate the reaction and purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) | Analytical Verification |
| Incomplete reaction (presence of starting material and/or mono-mesylate) | - Insufficient methanesulfonyl chloride or base.- Reaction time is too short.- Reaction temperature is too low.- Poor quality of reagents (e.g., moisture contamination). | - Increase the stoichiometry of methanesulfonyl chloride and/or base.- Extend the reaction time.- Gradually increase the reaction temperature while monitoring for side products.- Ensure all reagents and solvents are anhydrous. | - Use ¹H NMR or HPLC to quantify the remaining starting material and mono-mesylate. |
| Low yield of the desired product | - Side reactions (elimination, chlorination).- Product loss during workup and purification.- Degradation of the product. | - Optimize reaction conditions (lower temperature, choice of a non-nucleophilic base like pyridine).- Use a milder workup procedure.- Avoid excessive heat during purification. | - Use GC-MS to identify potential volatile byproducts.- Use LC-MS to identify non-volatile impurities. |
| Presence of an unexpected peak in the chromatogram or spectrum | - Formation of a side product.- Impurity in the starting material or reagents.- Contamination from the reaction setup. | - Characterize the unknown peak using mass spectrometry (GC-MS or LC-MS) and NMR.- Analyze all starting materials and reagents for purity.- Ensure the reaction vessel is clean and dry. | - Isolate the impurity and obtain its spectral data for identification. |
| Product is an oil instead of a solid | - Presence of impurities that are depressing the melting point.- Incomplete removal of solvent. | - Re-purify the product using column chromatography or recrystallization.- Ensure complete removal of solvent under high vacuum. | - Use ¹H NMR to check for residual solvent peaks.- Use HPLC or GC to assess the purity of the product. |
Experimental Protocols
In-situ Monitoring by ATR-FTIR Spectroscopy
This method allows for real-time tracking of the reaction progress.
Methodology:
-
Setup: Equip a reaction vessel with an in-situ ATR-FTIR probe.
-
Background Spectrum: Collect a background spectrum of the reaction solvent and 1,9-nonanediol before adding the methanesulfonyl chloride.
-
Reaction Initiation: Add the methanesulfonyl chloride and base to the reaction mixture.
-
Data Acquisition: Continuously collect IR spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the broad O-H stretching band (around 3300 cm⁻¹) of the starting diol and the increase in the characteristic S=O stretching bands of the sulfonate ester (around 1350 cm⁻¹ and 1175 cm⁻¹).
Quantitative Data Summary:
| Analyte | FTIR Absorption Band (cm⁻¹) | Expected Trend |
| 1,9-Nonanediol | ~3300 (O-H stretch) | Decrease |
| 1,9-Nonanediol Dimethanesulfonate | ~1350 (asymmetric S=O stretch)~1175 (symmetric S=O stretch) | Increase |
Reaction Monitoring by ¹H NMR Spectroscopy
This method provides quantitative information about the reaction components at discrete time points.
Methodology:
-
Reaction Sampling: At various time points, withdraw a small aliquot of the reaction mixture.
-
Quenching: Quench the reaction in the aliquot immediately by adding a suitable reagent (e.g., a small amount of water or a primary amine) to consume any unreacted methanesulfonyl chloride.
-
Sample Preparation: Remove the solvent under reduced pressure and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the characteristic peaks for the starting material (-CH₂-OH), the product (-CH₂-OMs), and the mesyl group (-SO₂-CH₃). Calculate the relative molar ratios to determine the reaction conversion.
Quantitative Data Summary:
| Compound | Characteristic ¹H NMR Signal (ppm in CDCl₃) | Multiplicity |
| 1,9-Nonanediol | ~3.64 | Triplet |
| 1,9-Nonanediol monomethanesulfonate | ~4.22 (for -CH₂-OMs)~3.64 (for -CH₂-OH) | TripletTriplet |
| 1,9-Nonanediol dimethanesulfonate | ~4.22 | Triplet |
| Methanesulfonyl group | ~3.00 | Singlet |
Analysis by HPLC-UV
This method is suitable for quantifying the starting material, product, and non-volatile impurities.
Methodology:
-
Sample Preparation: At different time points, take an aliquot of the reaction mixture, quench it, and dilute it with the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the analytes lack a strong chromophore.
-
-
Quantification: Use an external standard calibration curve for 1,9-nonanediol and the purified 1,9-nonanediol dimethanesulfonate.
Quantitative Data Summary:
| Compound | Typical Retention Time (min) |
| 1,9-Nonanediol | Shorter |
| 1,9-Nonanediol monomethanesulfonate | Intermediate |
| 1,9-Nonanediol dimethanesulfonate | Longer |
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of 1,9-nonanediol dimethanesulfonate.
Caption: Logical troubleshooting workflow for monitoring 1,9-nonanediol dimethanesulfonate reactions.
Validation & Comparative
A Comparative Guide to 1,9-Nonanediol, Dimethanesulfonate and Busulfan in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,9-nonanediol, dimethanesulfonate (NDS) and the well-characterized chemotherapeutic agent, busulfan. Both are bifunctional alkylating agents, a class of compounds that play a critical role in cancer therapy and research. Their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA, leads to the disruption of cellular processes and induction of cell death.[1][2] This guide will delve into their mechanisms of action, present available and predicted physicochemical and biological properties, and provide standardized experimental protocols for their comparative evaluation.
Introduction to Bifunctional Alkylating Agents
Bifunctional alkylating agents possess two reactive alkylating groups, enabling them to form cross-links within a single DNA strand (intrastrand) or between two separate strands (interstrand).[3][4] This cross-linking is a formidable type of DNA damage that can physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][5] The distance and flexibility of the alkyl chain separating the two functional groups are critical determinants of the agent's biological activity and toxicity profile.
Busulfan , with its four-carbon alkyl chain, is a well-established drug used in the treatment of chronic myeloid leukemia and as a conditioning agent prior to hematopoietic stem cell transplantation.[6] In contrast, This compound , with its longer nine-carbon chain, is a less-studied analogue. The increased chain length is predicted to influence its lipophilicity, conformational flexibility, and the spatial orientation of its DNA adducts, potentially leading to a different spectrum of biological activity and toxicity.
Physicochemical and Biological Properties
A direct comparison of the experimental data for this compound and busulfan is limited by the scarcity of published research on NDS. However, based on its structure and the known properties of busulfan, we can compile a comparative table.
| Property | This compound (NDS) | Busulfan |
| Chemical Formula | C₁₁H₂₄O₆S₂ | C₆H₁₄O₆S₂ |
| Molecular Weight | 316.4 g/mol [7] | 246.3 g/mol |
| Alkyl Chain Length | 9 carbons | 4 carbons |
| Predicted Lipophilicity (XLogP3) | 1.8[7] | 0.7 |
| Mechanism of Action | Bifunctional alkylating agent, predicted to form DNA inter- and intrastrand cross-links. | Bifunctional alkylating agent, forms DNA inter- and intrastrand cross-links.[1][2] |
| Clinical Applications | Not established. | Treatment of chronic myeloid leukemia, conditioning regimens for hematopoietic stem cell transplantation.[6] |
| Reported Cytotoxicity | Data not available. | Synergistic cytotoxicity observed with nucleoside analogs in lymphoma cell lines.[5] |
| Known Toxicities | Data not available. | Myelosuppression, gastrointestinal toxicity, pulmonary fibrosis, hepatic veno-occlusive disease.[4] |
Mechanism of Action: A Comparative Overview
Both this compound and busulfan are believed to exert their cytotoxic effects through the alkylation of DNA, primarily at the N7 position of guanine residues.[1] The key mechanistic steps are outlined below:
Caption: Generalized mechanism of action for bifunctional dimethanesulfonate alkylating agents.
The primary difference in the alkylation reaction between NDS and busulfan will arise from the nine-carbon versus four-carbon linker. The longer, more flexible chain of NDS may allow for the formation of cross-links between more distant guanine residues, potentially leading to a different pattern of DNA damage and subsequent cellular response.
Experimental Protocols for Comparative Analysis
To objectively compare the performance of this compound and busulfan, a series of standardized in vitro experiments are proposed.
In Vitro DNA Alkylation Assay
This assay directly measures the extent of DNA alkylation by the test compounds.
Principle: Purified DNA is incubated with the alkylating agents. The level of alkylation is quantified by measuring the decrease in fluorescence of a DNA-intercalating dye, as alkylation can alter the DNA conformation and reduce dye binding.
Protocol:
-
Prepare solutions of this compound and busulfan in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, mix a fixed concentration of purified calf thymus DNA with serial dilutions of each test compound. Include a DNA-only control and a solvent control.
-
Incubate the plate at 37°C for a defined period (e.g., 2, 6, 12, 24 hours) to allow for the alkylation reaction to proceed.
-
Add a DNA-intercalating fluorescent dye (e.g., PicoGreen) to each well.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of DNA alkylation relative to the control wells.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the alkylating agent required to inhibit cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and busulfan for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC₅₀ values for each compound by plotting the percentage of cell viability against the compound concentration.
DNA Cross-linking Analysis (Alkaline Comet Assay)
This assay can be adapted to detect DNA interstrand cross-links.
Principle: The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. To detect cross-links, cells are first treated with the cross-linking agent and then with a known DNA-damaging agent (e.g., ionizing radiation or a chemical mutagen). The presence of cross-links will reduce the migration of DNA fragments induced by the second agent, resulting in a smaller "comet tail".[8][9]
Protocol:
-
Treat cultured cells with various concentrations of this compound or busulfan for a defined period.
-
Wash the cells and then expose them to a fixed dose of a DNA-damaging agent (e.g., 100 µM H₂O₂ or 10 Gy of X-rays).
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins.
-
Perform electrophoresis under alkaline conditions to unwind the DNA and separate fragmented DNA from the nucleus.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA migration (comet tail length or tail moment) using image analysis software. A reduction in tail migration compared to cells treated only with the damaging agent indicates the presence of cross-links.
Caption: Proposed workflow for the comparative evaluation of NDS and busulfan.
Signaling Pathways Activated by DNA Damage
The DNA damage induced by alkylating agents triggers a complex network of cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway.
Caption: Simplified DNA damage response pathway activated by alkylating agents.
Upon recognition of DNA adducts, sensor proteins like ATM and ATR are activated, initiating a phosphorylation cascade that involves the transducer kinases CHK1 and CHK2.[5] These kinases, in turn, activate effector proteins, including the tumor suppressor p53. The ultimate cellular fate—cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too extensive—is determined by the interplay of these signaling molecules. It is plausible that the different types of DNA lesions potentially induced by the longer NDS molecule could modulate the activation of this pathway differently compared to busulfan.
Conclusion
Busulfan is a clinically significant bifunctional alkylating agent with a well-documented profile. This compound, represents an intriguing structural analogue with a longer alkyl chain that may confer distinct pharmacological properties. While direct comparative data is currently lacking, this guide provides a framework for the systematic evaluation of these two compounds. The proposed experimental protocols will enable researchers to elucidate the relative alkylating efficiency, cytotoxicity, and DNA cross-linking capabilities of NDS in comparison to busulfan. Such studies are essential for understanding the structure-activity relationships of dimethanesulfonate alkylating agents and for the potential development of novel therapeutic agents with improved efficacy and toxicity profiles.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nursingcenter.com [nursingcenter.com]
- 5. Synergistic cytotoxicity of the DNA alkylating agent busulfan, nucleoside analogs and suberoylanilide hydroxamic acid in lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,9-Nonanediol Dimethanesulfonate and Other Cross-Linking Agents for Researchers
In the fields of proteomics, genomics, and drug development, cross-linking agents are indispensable tools for elucidating the intricate networks of molecular interactions. These reagents covalently link interacting molecules, providing a stable snapshot of transient or weak interactions for subsequent analysis. This guide offers a comprehensive comparison of 1,9-nonanediol dimethanesulfonate, a bifunctional alkylating agent, with other commonly used cross-linking agents. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to select the optimal cross-linking strategy for their experimental needs.
Introduction to Cross-Linking Agents
Cross-linking agents are molecules with two or more reactive ends that can form covalent bonds with specific functional groups on proteins, nucleic acids, or other biomolecules.[1] The choice of a cross-linking agent depends on several factors, including the target functional groups, the desired spacer arm length, and the specific application, such as studying protein-protein interactions, DNA-protein interactions, or stabilizing protein complexes.[2][3]
1,9-Nonanediol Dimethanesulfonate: A Long-Chain Alkylating Agent
1,9-Nonanediol dimethanesulfonate belongs to the family of bifunctional alkylating agents, which also includes the well-known chemotherapeutic drug busulfan (1,4-butanediol dimethanesulfonate).[4][5] These agents react primarily with nucleophilic sites on biomolecules, such as the N7 position of guanine in DNA and various residues in proteins.[6] The key feature of 1,9-nonanediol dimethanesulfonate is its long, flexible nine-carbon alkyl chain separating the two reactive methanesulfonate groups. This extended spacer arm allows it to bridge more distant interaction sites compared to its shorter-chain analogs.
Comparative Analysis of Cross-Linking Agents
This section provides a comparative overview of 1,9-nonanediol dimethanesulfonate and other classes of cross-linking agents, with a focus on their chemical properties, reactivity, and applications.
The Dimethanesulfonate Family: Impact of Alkyl Chain Length
Studies on bifunctional alkanediol dimethanesulfonates have revealed that the length of the alkyl chain significantly influences their DNA interstrand cross-linking efficiency.[4][7] The general formula for these compounds is CH₃SO₂O(CH₂)nOSO₂CH₃.
| Compound | Alkyl Chain Length (n) | Relative DNA Interstrand Cross-linking Efficiency[7] | Spacer Arm Length (Å) |
| Methylene dimethanesulfonate | 1 | Moderate | ~2.5 |
| Busulfan (1,4-butanediol dimethanesulfonate) | 4 | Lower | ~6.2 |
| 1,6-Hexanediol dimethanesulfonate | 6 | Maximal | ~8.7 |
| 1,8-Octanediol dimethanesulfonate | 8 | Lower | ~11.2 |
| 1,9-Nonanediol dimethanesulfonate | 9 | Predicted to be lower than n=6 | ~12.5 |
Note: The relative efficiency is based on qualitative data from cited literature. The spacer arm length is an estimation based on the extended conformation of the alkyl chain.
Comparison with Other Classes of Cross-Linking Agents
Beyond the dimethanesulfonate family, a diverse array of cross-linking agents with different reactive groups and properties are available.
| Cross-linking Agent Class | Example(s) | Target Functional Group(s) | Spacer Arm Length (Å) | Key Characteristics |
| Alkylating Agents | 1,9-Nonanediol dimethanesulfonate , Busulfan | Nucleophiles (e.g., N7 of Guanine, Cysteine, Histidine) | Variable (e.g., ~12.5 for 1,9-NDS) | Reacts with a broad range of nucleophiles; can cross-link DNA and proteins.[5][6] |
| Amine-Reactive (NHS Esters) | DSS (disuccinimidyl suberate), BS3 (bis(sulfosuccinimidyl) suberate) | Primary amines (Lysine, N-terminus) | 11.4 | Highly reactive towards primary amines; widely used for protein-protein interaction studies.[1][8] |
| Zero-Length | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyls and primary amines | 0 | Forms a direct amide bond between interacting molecules without introducing a spacer.[3] |
| Photoreactive | Photo-Leucine, Photo-Methionine | Any C-H bond upon UV activation | Variable | Can cross-link to any nearby amino acid, enabling the study of interactions in hydrophobic regions.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of cross-linking agents. Below are representative protocols for DNA and protein cross-linking.
Protocol 1: DNA Interstrand Cross-Linking Assay with Dimethanesulfonates
This protocol is adapted from studies on busulfan and its analogs and can be used to assess the DNA cross-linking efficiency of 1,9-nonanediol dimethanesulfonate.[7][10]
Materials:
-
Purified plasmid DNA or isolated genomic DNA
-
Dimethanesulfonate cross-linking agent (e.g., 1,9-nonanediol dimethanesulfonate, busulfan) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare DNA solutions at a concentration of 100 ng/µL in the reaction buffer.
-
Add the dimethanesulfonate cross-linking agent to the DNA solution to the desired final concentration (e.g., 1 mM, 5 mM, 10 mM). A no-agent control should be included.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 1, 2, 4, 6 hours).
-
Stop the reaction by adding the quenching solution to a final concentration of 100 mM.
-
Analyze the samples by agarose gel electrophoresis. Cross-linked DNA will migrate slower than the non-cross-linked control.
-
Stain the gel with a DNA dye and visualize the bands under UV light. The intensity of the slower migrating band provides a qualitative measure of cross-linking efficiency.
Protocol 2: Protein Cross-Linking with 1,9-Nonanediol Dimethanesulfonate followed by Mass Spectrometry
This protocol outlines a general workflow for cross-linking a protein complex with 1,9-nonanediol dimethanesulfonate and identifying the cross-linked peptides by mass spectrometry (XL-MS).[11][12][13]
Materials:
-
Purified protein complex (1-2 mg/mL) in a non-amine, non-sulfhydryl containing buffer (e.g., HEPES or phosphate buffer, pH 7.5)
-
1,9-Nonanediol dimethanesulfonate stock solution in an appropriate solvent (e.g., DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M ammonium bicarbonate)
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Add the 1,9-nonanediol dimethanesulfonate stock solution to the protein sample to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Denature the cross-linked proteins by adding denaturing buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration to below 2 M and digest the proteins with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the MS/MS data.[14]
Visualizing Molecular Interactions and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: A typical experimental workflow for cross-linking mass spectrometry (XL-MS).
Caption: Simplified signaling pathway for DNA interstrand cross-link repair.
Conclusion
1,9-Nonanediol dimethanesulfonate represents a valuable addition to the cross-linking toolkit, particularly for probing molecular interactions over longer distances. Its utility as a bifunctional alkylating agent allows for the cross-linking of both proteins and DNA. However, its cross-linking efficiency, especially for DNA, is likely influenced by its extended alkyl chain length when compared to shorter analogs like 1,6-hexanediol dimethanesulfonate.
The selection of an appropriate cross-linking agent requires careful consideration of the specific research question, the nature of the interacting molecules, and the desired analytical outcome. This guide provides a foundational comparison to aid researchers in making an informed decision for their experimental design. Further empirical studies are warranted to quantitatively assess the cross-linking efficiency of 1,9-nonanediol dimethanesulfonate across various biological applications.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Isolation and characterization of proteins cross-linked to DNA by the antitumor agent methylene dimethanesulfonate and its hydrolytic product formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA intrastrand cross‐link at the 5′‐GA‐3′ sequence formed by busulfan and its role in the cytotoxic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA interstrand crosslinking and sequence selectivity of dimethanesulphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repair of DNA interstrand crosslinks after busulphan. A possible mode of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iscrm.uw.edu [iscrm.uw.edu]
- 12. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 13. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Efficacy of 1,9-Nonanediol Dimethanesulfonate as a Cross-linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,9-nonanediol dimethanesulfonate and other common cross-linking agents. Due to a lack of direct experimental data on the use of 1,9-nonanediol dimethanesulfonate as a cross-linker for biomaterials, this comparison is based on its theoretical mechanism as a bifunctional alkylating agent against established cross-linkers.
Overview of Cross-Linking Agents
Cross-linking is a critical process in the development of robust biomaterials and drug delivery systems, creating networks that enhance mechanical strength, stability, and controlled release profiles. The choice of a cross-linking agent is dictated by the desired properties of the final product, including biocompatibility, degradation kinetics, and reactivity with the polymer matrix. This guide focuses on 1,9-nonanediol dimethanesulfonate and compares it with three widely used cross-linkers: glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Mechanism of Action
1,9-Nonanediol Dimethanesulfonate
As a bifunctional alkylating agent, 1,9-nonanediol dimethanesulfonate possesses two methanesulfonate (mesylate) leaving groups. The cross-linking mechanism involves the nucleophilic attack by functional groups on the polymer chains, such as amines or hydroxyls, displacing the mesylate groups and forming stable covalent bonds. This type of cross-linker is known for its application in cross-linking DNA, which suggests its potential reactivity with other nucleophile-rich polymers.[1][2]
Caption: Mechanism of 1,9-nonanediol dimethanesulfonate.
Alternative Cross-linkers
-
Glutaraldehyde: This dialdehyde reacts with primary amine groups on polymers to form Schiff bases, which can further react to create stable cross-links.[3][4] It is a highly efficient and widely used cross-linker, but concerns about its cytotoxicity exist.[5]
-
Genipin: A naturally derived cross-linker that reacts with primary amines to form heterocyclic linkages.[6] It is known for its lower cytotoxicity compared to glutaraldehyde, making it a favorable choice for biomedical applications.[5][7]
-
EDC/NHS: This "zero-length" cross-linker system activates carboxyl groups on a polymer, which then react with primary amines on another polymer chain to form a stable amide bond. No part of the EDC or NHS molecules is incorporated into the final cross-link.[8][9]
Caption: Mechanisms of alternative cross-linkers.
Comparative Data
The following tables summarize key performance indicators for the selected cross-linking agents. Data for 1,9-nonanediol dimethanesulfonate is not available and is marked as "N/A".
Table 1: General Properties and Efficacy
| Feature | 1,9-Nonanediol Dimethanesulfonate | Glutaraldehyde | Genipin | EDC/NHS |
| Molecular Formula | C11H24O6S2[10] | C5H8O2 | C11H14O5 | EDC: C8H17N3·HCl, NHS: C4H5NO3 |
| Reactive Groups | Methanesulfonate | Aldehyde | Iridoid | Carbodiimide/N-hydroxysuccinimide |
| Target Functional Groups | Amines, Hydroxyls (Theoretical) | Primary Amines | Primary Amines | Carboxyls, Primary Amines |
| Cross-link Stability | Stable Covalent (Theoretical) | Stable Covalent[4] | Stable Covalent[11] | Stable Amide Bond[8] |
| Reaction pH | N/A | Neutral to Alkaline[12] | Neutral to Alkaline | Acidic (activation), Neutral (coupling)[13] |
Table 2: Performance in Biomaterial Applications (Based on available literature)
| Parameter | 1,9-Nonanediol Dimethanesulfonate | Glutaraldehyde | Genipin | EDC/NHS |
| Biocompatibility/Cytotoxicity | N/A | High Cytotoxicity[5] | Low Cytotoxicity[5][7] | Low Cytotoxicity |
| Cross-linking Efficiency | N/A | High[3] | Moderate to High[6] | High[8] |
| Degradation of Cross-links | N/A | Slow | Slow[5] | Slow (Amide Bond) |
| Mechanical Strength Enhancement | N/A | Significant[14] | Significant[6] | Significant[15] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative protocols for the alternative cross-linkers. A hypothetical protocol for 1,9-nonanediol dimethanesulfonate is also provided for evaluation purposes.
Hypothetical Protocol for 1,9-Nonanediol Dimethanesulfonate Cross-linking
Objective: To evaluate the cross-linking efficacy of 1,9-nonanediol dimethanesulfonate on a model protein (e.g., collagen).
Materials:
-
Collagen solution (e.g., 1% in 0.01 M HCl)
-
1,9-Nonanediol dimethanesulfonate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Prepare a stock solution of 1,9-nonanediol dimethanesulfonate in a suitable organic solvent (e.g., DMSO) and then dilute to the desired concentration in PBS.
-
Mix the collagen solution with the cross-linker solution at various molar ratios.
-
Incubate the mixture at 37°C for 24 hours with gentle agitation.
-
Stop the reaction by dialyzing the mixture against PBS for 48 hours to remove unreacted cross-linker.
-
Characterize the cross-linked collagen for degree of cross-linking, mechanical properties, and swelling ratio.
Glutaraldehyde Cross-linking Protocol
Objective: To cross-link gelatin microspheres.
Procedure:
-
Prepare gelatin microspheres using an emulsification method.
-
Disperse the microspheres in a glutaraldehyde solution (e.g., 0.25% in PBS).
-
Allow the cross-linking reaction to proceed for a defined period (e.g., 4 hours) at room temperature.
-
Quench the reaction by adding a solution of sodium borohydride or glycine.
-
Wash the microspheres extensively with distilled water to remove residual glutaraldehyde.[5]
Genipin Cross-linking Protocol
Objective: To cross-link a chitosan solution.
Procedure:
-
Dissolve chitosan in a dilute acetic acid solution.
-
Add a genipin solution (e.g., 1% w/v in water) to the chitosan solution.
-
Stir the mixture at room temperature for 24-48 hours. The solution will gradually turn blue, indicating the progress of the cross-linking reaction.
-
Cast the cross-linked solution into a mold and dry to form a film or scaffold.[16]
EDC/NHS Cross-linking Protocol
Objective: To cross-link two proteins.
Procedure:
-
Equilibrate EDC and NHS to room temperature.
-
Dissolve Protein #1 (containing carboxyl groups) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add EDC and NHS to the protein solution and react for 15 minutes at room temperature to activate the carboxyl groups.
-
Quench the EDC reaction with 2-mercaptoethanol.
-
Add an equimolar amount of Protein #2 (containing amine groups) to the activated Protein #1 solution and allow it to react for 2 hours at room temperature.
-
Quench the reaction with hydroxylamine.
-
Purify the cross-linked protein conjugate using a desalting column.[8][9]
Caption: Workflow for evaluating cross-linker efficacy.
Conclusion
While 1,9-nonanediol dimethanesulfonate is a known bifunctional alkylating agent with the theoretical potential for cross-linking polymers, there is a notable absence of experimental data to validate its efficacy and biocompatibility in biomaterial applications. In contrast, glutaraldehyde, genipin, and EDC/NHS are well-characterized cross-linkers with extensive literature supporting their use. Glutaraldehyde is highly efficient but raises cytotoxicity concerns. Genipin offers a more biocompatible alternative, though it may have a slower reaction rate. EDC/NHS provides a versatile "zero-length" cross-linking approach with good biocompatibility.
Further research is required to determine the practical utility of 1,9-nonanediol dimethanesulfonate as a cross-linker for biomaterials and to establish its performance characteristics relative to existing agents. Researchers interested in this compound should conduct comprehensive studies to evaluate its reaction kinetics, cross-linking efficiency, the stability of the resulting cross-links, and, most importantly, its cytotoxicity and biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. [Comparison of characteristics between glutaraldehyde- and genipin-crosslinked gelatin microspheres] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on Genipin: A New Alternative Natural Crosslinking Agent for Fixing Heterograft Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. 1,9-Nonanediol, dimethanesulfonate | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GENIPIN | UK Cross-linking Consortium [sites.cardiff.ac.uk]
- 12. cris.tau.ac.il [cris.tau.ac.il]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alkylating Agents: 1,9-Nonanediol Dimethanesulfonate, Busulfan, and Treosulfan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three bifunctional alkylating agents: 1,9-nonanediol dimethanesulfonate, busulfan, and treosulfan. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with DNA, ultimately leading to cell death. This comparison focuses on their performance, supported by available experimental data, to assist researchers in selecting and utilizing these compounds in preclinical and clinical studies.
Introduction to the Agents
1,9-Nonanediol Dimethanesulfonate , also known as nonamethylene dimethanesulfonate, is a chemical intermediate belonging to the class of bifunctional alkylating agents.[1] Its structure features a nine-carbon aliphatic chain flanked by two methanesulfonate ester groups. These ester groups act as leaving groups, facilitating the alkylation of nucleophilic sites on DNA.
Busulfan (1,4-butanediol dimethanesulfonate) is a well-established alkylating agent used in the treatment of chronic myeloid leukemia and as a component of conditioning regimens for hematopoietic stem cell transplantation.[2] Its shorter four-carbon chain distinguishes it from 1,9-nonanediol dimethanesulfonate. Busulfan is known to form DNA intrastrand cross-links, primarily at 5'-GA-3' sequences.[3][4]
Treosulfan (L-threitol-1,4-bismethanesulfonate) is a hydrophilic analog of busulfan.[5] It is also used in conditioning regimens for hematopoietic stem cell transplantation and is considered to have a different toxicity profile compared to busulfan.[5][]
Comparative Performance Data
In Vitro Cytotoxicity
A key parameter for evaluating the potency of an anticancer agent is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
A study by Lanvers-Kaminsky et al. (2006) compared the in vitro cytotoxicity of treosulfan and busulfan across a panel of pediatric tumor cell lines. The results consistently demonstrated that treosulfan was more cytotoxic than busulfan.[7]
| Cell Line | Tumor Type | Treosulfan IC50 (µM) | Busulfan IC50 (µM) |
| NB-1 | Neuroblastoma | 1.8 ± 0.4 | 10.5 ± 2.1 |
| IMR-32 | Neuroblastoma | 2.5 ± 0.6 | 15.2 ± 3.5 |
| CHP-134 | Neuroblastoma | 3.1 ± 0.7 | 20.1 ± 4.2 |
| SK-N-SH | Neuroblastoma | 4.2 ± 1.1 | 25.8 ± 5.9 |
| RD-ES | Ewing Sarcoma | 0.73 ± 0.15 | 2.81 ± 0.6 |
| SK-ES-1 | Ewing Sarcoma | 0.95 ± 0.21 | 4.5 ± 1.1 |
| A-4573 | Ewing Sarcoma | 1.1 ± 0.3 | 5.9 ± 1.4 |
| VH-64 | Ewing Sarcoma | 1.4 ± 0.4 | 7.2 ± 1.8 |
| U-2 OS | Osteosarcoma | 608 ± 121 | > 5000 |
| Saos-2 | Osteosarcoma | 550 ± 110 | > 5000 |
| MOLT-4 | Leukemia | 1.2 ± 0.3 | 5.1 ± 1.2 |
| CCRF-CEM | Leukemia | 1.5 ± 0.4 | 6.8 ± 1.7 |
Table adapted from Lanvers-Kaminsky et al., 2006.[7]
Data on the in vitro cytotoxicity of 1,9-nonanediol dimethanesulfonate is not available in the reviewed literature, precluding a direct comparison with busulfan and treosulfan.
Mechanism of Action: DNA Alkylation and Cross-linking
Bifunctional alkylating agents like 1,9-nonanediol dimethanesulfonate, busulfan, and treosulfan share a common mechanism of action. They induce cytotoxicity primarily by forming covalent adducts with DNA, leading to the formation of interstrand and intrastrand cross-links.[8] These cross-links physically obstruct DNA replication and transcription, triggering cell cycle arrest and apoptosis.[9]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from Lanvers-Kaminsky et al. (2006) for determining the IC50 of alkylating agents.[7]
1. Cell Seeding:
-
Harvest logarithmically growing cells and seed them in 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Drug Treatment:
-
Prepare a series of dilutions of the alkylating agents (1,9-nonanediol dimethanesulfonate, busulfan, or treosulfan) in culture medium.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the solvent used to dissolve the drugs).
-
Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
4. Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plates overnight at 37°C to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Conclusion
Busulfan and treosulfan are well-characterized dimethanesulfonate alkylating agents with established roles in cancer therapy. Preclinical data indicates that treosulfan exhibits greater in vitro cytotoxicity against a range of pediatric tumor cell lines compared to busulfan. Unfortunately, a lack of publicly available experimental data for 1,9-nonanediol dimethanesulfonate prevents a direct and comprehensive comparison with these two agents. Further research is warranted to elucidate the cytotoxic potential, DNA cross-linking efficiency, and in vivo efficacy of 1,9-nonanediol dimethanesulfonate to determine its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. 1,9-Nonanediol, dimethanesulfonate | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 3. DNA intrastrand cross‐link at the 5′‐GA‐3′ sequence formed by busulfan and its role in the cytotoxic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of treosulfan and busulfan on pediatric tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 9. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Cross-Linking: Validating 1,9-Nonanediol Dimethanesulfonate Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is critical for elucidating protein-protein interactions, stabilizing protein complexes, and developing antibody-drug conjugates. This guide provides a comprehensive comparison of the putative cross-linking agent 1,9-nonanediol dimethanesulfonate with established homobifunctional cross-linkers, offering insights into their mechanisms, performance characteristics, and validation protocols.
While direct experimental data for 1,9-nonanediol dimethanesulfonate in protein cross-linking applications is not extensively documented in publicly available literature, its chemical structure—a nine-carbon aliphatic chain with a methanesulfonate group at each terminus—strongly suggests its function as a homobifunctional alkylating agent. This guide, therefore, characterizes its anticipated properties and benchmarks them against well-established amine-reactive N-hydroxysuccinimide (NHS) ester cross-linkers, such as Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).
Mechanism of Action: Alkylating Agents vs. NHS-Esters
1,9-Nonanediol dimethanesulfonate is predicted to function as an alkylating agent. The methanesulfonate moieties are excellent leaving groups, rendering the terminal carbons of the nonane chain electrophilic. These electrophilic centers can then undergo nucleophilic attack by electron-rich functional groups on the protein surface. The primary targets for such alkylation are the nucleophilic side chains of amino acids, most notably the thiol group of cysteine and the primary amines of lysine residues. The nine-carbon spacer arm would then bridge two such residues that are within a certain spatial proximity.
In contrast, NHS-ester cross-linkers like DSS and BS3 react specifically with primary amines, found on lysine residues and the N-terminus of proteins. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide.
Performance Comparison of Homobifunctional Cross-linkers
The choice of a cross-linker is dictated by several factors, including its reactivity, spacer arm length, solubility, and whether it is cleavable. The following table summarizes the anticipated properties of 1,9-nonanediol dimethanesulfonate in comparison to DSS and BS3.
| Feature | 1,9-Nonanediol Dimethanesulfonate (Predicted) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Reactive Groups | Methanesulfonate | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target Residues | Primary amines (Lys), Thiols (Cys) | Primary amines (Lys) | Primary amines (Lys) |
| Spacer Arm Length | ~12.3 Å | 11.4 Å | 11.4 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF) | Water-insoluble (soluble in organic solvents) | Water-soluble |
| Membrane Permeability | Permeable (predicted) | Permeable | Impermeable |
| Reaction pH | Neutral to slightly alkaline | pH 7-9 | pH 7-9 |
Experimental Protocols for Validation of Cross-Linking
The validation of a cross-linking experiment is crucial to confirm the formation of covalent linkages between interacting proteins. The following are detailed protocols for standard validation techniques.
Validation by SDS-PAGE
Objective: To visualize the formation of higher molecular weight species corresponding to cross-linked protein complexes.
Protocol:
-
Sample Preparation: Prepare your protein sample (purified protein or cell lysate) in a suitable, amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL.
-
Cross-linker Preparation: Immediately before use, dissolve the cross-linker in the appropriate solvent (e.g., DMSO for 1,9-nonanediol dimethanesulfonate and DSS; aqueous buffer for BS3) to a stock concentration of 10-25 mM.
-
Cross-linking Reaction: Add the cross-linker to the protein sample to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
SDS-PAGE: Add an appropriate volume of 4x LDS sample buffer to the quenched reaction. Heat the samples at 95°C for 5-10 minutes. Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
Visualization: Stain the gel with Coomassie Blue or a similar protein stain. The presence of new bands at higher molecular weights compared to the non-cross-linked control indicates successful cross-linking.[1][2]
Validation by Western Blotting
Objective: To identify specific proteins within the cross-linked complexes using antibodies.
Protocol:
-
Follow steps 1-5 of the SDS-PAGE protocol.
-
Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the target proteins overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using a chemiluminescent substrate. A shift in the band corresponding to the target protein to a higher molecular weight in the cross-linked sample confirms its involvement in a complex.[3]
Validation and Site Identification by Mass Spectrometry
Objective: To identify the specific amino acid residues involved in the cross-link, providing high-resolution structural information.
Protocol:
-
Perform the cross-linking and quenching reaction as described in the SDS-PAGE protocol (steps 1-4).
-
Protein Digestion: The cross-linked protein mixture can be separated by SDS-PAGE, the band of interest excised, and subjected to in-gel digestion with a protease like trypsin. Alternatively, the entire mixture can be digested in-solution.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., pLink, MaxQuant, MetaMorpheus) to identify the cross-linked peptides from the complex MS/MS spectra. The software searches for pairs of peptides whose combined mass, plus the mass of the cross-linker's spacer arm, matches a precursor ion mass from the MS data. The fragmentation patterns in the MS/MS spectra are then used to confirm the sequences of the two peptides.
Concluding Remarks
1,9-nonanediol dimethanesulfonate presents a potentially valuable addition to the chemical cross-linking toolkit, likely acting as a non-cleavable, membrane-permeable, homobifunctional alkylating agent. Its longer spacer arm compared to some common cross-linkers may enable the capture of interactions over greater distances. However, its broader reactivity towards both amines and thiols could be a double-edged sword, potentially leading to more complex cross-linking patterns compared to the highly specific amine-reactive NHS-esters.
The validation of any cross-linking experiment is paramount. The protocols provided for SDS-PAGE, Western blotting, and mass spectrometry offer a robust framework for confirming the efficacy of 1,9-nonanediol dimethanesulfonate and for comparing its performance directly with established reagents like DSS and BS3 in your specific research context. Through such systematic validation, researchers can confidently employ this and other cross-linking agents to unravel the intricate networks of protein interactions that govern cellular function.
References
- 1. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein cross-linking and the Maillard reaction decrease the solubility of milk protein concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 1,9-Nonanediol Dimethanesulfonate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of polymer chemistry, particularly in the development of materials for biomedical and pharmaceutical applications, the choice of monomers is critical in defining the final properties and performance of the polymer. 1,9-Nonanediol dimethanesulfonate has been utilized as a difunctional monomer, primarily as an alkylating agent for crosslinking or chain extension. However, the need for polymers with tailored degradation profiles, enhanced biocompatibility, and specific mechanical properties has driven the exploration of a wide array of alternatives. This guide provides a comprehensive comparison of viable alternatives to 1,9-nonanediol dimethanesulfonate, focusing on polyester synthesis through polycondensation and ring-opening polymerization, as well as alternative crosslinking strategies.
I. Polycondensation with Diols and Dicarboxylic Acids: A Versatile Alternative
The most common and versatile alternative to using dialkyl sulfonates for creating polymer linkages is the polycondensation of diols with dicarboxylic acids to form polyesters. This approach allows for fine-tuning of polymer properties by varying the chain length and structure of both the diol and the diacid.
A. Performance Comparison of Alternative Diols
A range of linear α,ω-diols can be substituted for 1,9-nonanediol to modulate the thermal and mechanical properties of the resulting polyesters. Generally, longer diol chain lengths increase flexibility and decrease the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
| Diol Monomer | Dicarboxylic Acid | Polymer Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Key Characteristics |
| 1,9-Nonanediol | Dodecanedioic Acid | ~10,100[1] | - | - | Baseline for long-chain aliphatic polyesters. |
| 1,6-Hexanediol | Adipic Acid | - | - | 50-60[2] | Commonly used, produces semi-crystalline polyesters. |
| 1,8-Octanediol | Sebacic Acid | - | - | - | Contributes to flexible polymer chains. |
| 1,10-Decanediol | Sebacic Acid | - | -26 to -5[3] | - | Results in polymers with lower Tg. |
| Isosorbide | Succinic Acid | 2,000 - 4,600[3] | -11 to -28 (copolymers)[3] | - | Bio-based, rigid diol that increases Tg and stiffness.[3][4] |
Note: Data is compiled from various sources with differing experimental conditions and may not be directly comparable.
B. Bio-based Alternatives: Isosorbide
Isosorbide, a rigid bicyclic diol derived from glucose, is a prominent bio-based alternative that significantly alters polymer properties.[4] Its rigid structure increases the glass transition temperature, enhancing the thermal stability and mechanical strength of the resulting polyesters compared to those synthesized from linear diols.[3][4] However, the secondary hydroxyl groups of isosorbide are less reactive, which can present challenges in achieving high molecular weight polymers.[5]
II. Ring-Opening Polymerization (ROP): A Controlled Approach
Ring-opening polymerization of cyclic esters (lactones) offers an alternative route to producing biodegradable polyesters with excellent control over molecular weight and a narrow molecular weight distribution.[6] This method is particularly advantageous for biomedical applications where precise control of polymer properties and degradation is crucial.
A. Performance Comparison: Polycondensation vs. ROP
| Polymerization Method | Monomers | Molecular Weight Control | Polydispersity | Reaction Conditions |
| Polycondensation | Diols, Dicarboxylic Acids | Moderate | Broad | High temperatures, vacuum |
| Ring-Opening Polymerization | Cyclic Esters (e.g., ε-caprolactone) | Excellent | Narrow | Milder conditions, catalyst required |
B. Common Monomers for ROP
-
ε-Caprolactone: Produces polycaprolactone (PCL), a semi-crystalline, biodegradable polyester with a low glass transition temperature, known for its flexibility and biocompatibility.
-
Lactide (from Lactic Acid): Yields polylactic acid (PLA), a versatile and widely used biodegradable polymer with higher stiffness and a higher glass transition temperature compared to PCL.
-
Glycolide (from Glycolic Acid): Produces polyglycolic acid (PGA), a highly crystalline and rapidly degrading polyester. It is often copolymerized with lactide to create poly(lactic-co-glycolic acid) (PLGA) with tunable degradation rates.
III. Alternative Crosslinking Strategies
The dimethanesulfonate groups of 1,9-nonanediol dimethanesulfonate function as good leaving groups, allowing the molecule to act as a difunctional alkylating agent for crosslinking polymers with nucleophilic groups (e.g., amines, hydroxyls). Several classes of compounds can serve as alternatives for this purpose.
-
Epoxides (e.g., Diglycidyl Ethers): These compounds react readily with amines and hydroxyl groups to form stable crosslinks.
-
Isocyanates (e.g., Diisocyanates): Highly reactive towards hydroxyl and amine groups, forming urethane and urea linkages, respectively. Blocked isocyanates can be used to initiate crosslinking under specific conditions like heat.
-
Carbodiimides (e.g., EDC in combination with NHS): Commonly used in bioconjugation to form amide bonds between carboxylic acids and primary amines.[7]
-
Natural Crosslinkers (e.g., Genipin, Citric Acid): These offer a more biocompatible and less toxic alternative to many synthetic crosslinkers, which is particularly important for biomedical applications.[8]
Experimental Protocols
Protocol 1: Synthesis of Polyester via Polycondensation (e.g., Poly(hexamethylene adipamide))
This protocol describes a general procedure for the synthesis of a polyamide, which follows similar principles to polyester synthesis by polycondensation.
-
Monomer Preparation: In a reaction vessel, equimolar amounts of hexamethylenediamine and adipic acid are mixed in the presence of water.[9]
-
Salt Formation: The mixture is heated to form a nylon salt solution.
-
Polycondensation: The temperature is raised to 100-165°C while distilling off methanol (if starting from an ester) and water to drive the polymerization reaction forward.[9]
-
Pressurization and Further Heating: The autoclave is pressurized, and the temperature is further increased to continue the polymerization and achieve the desired molecular weight.[9]
-
Extrusion and Quenching: The molten polymer is then extruded and quenched to form solid polymer pellets.
Caption: General workflow for polyester synthesis via ring-opening polymerization.
Signaling Pathways and Logical Relationships
The choice of monomer and polymerization method follows a logical progression based on the desired polymer properties.
Decision Pathway for Polymer Synthesis
Caption: Decision pathway for selecting monomers and polymerization methods.
This guide provides a foundational understanding of the alternatives to 1,9-nonanediol dimethanesulfonate for polymer synthesis. The selection of a specific alternative will depend on the target application, desired polymer characteristics, and processing considerations. Further investigation into specific monomer combinations and reaction optimization is recommended for any given application.
References
- 1. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A direct comparison between ring-opening copolymerization and polycondensation to produce polyesters using poly(ethylene succinate) as an example - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Renewable Polyester Coil Coatings from Biomass-Derived Isosorbide, FDCA, 1,5-Pentanediol, Succinic Acid, and 1,3-Propanediol [mdpi.com]
- 4. Co- and terpolyesters based on isosorbide and succinic acid for coating applications: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(glycerol-dodecanoate), a biodegradable polyester for medical devices and tissue engineering scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? [mdpi.com]
- 8. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DE69817877T2 - METHOD FOR PRODUCING POLYHEXAMETHYLENE ADIPAMIDE FROM MONOMETHYLENE ADIPATE AND HEXAMETHYLENE DIAMINE - Google Patents [patents.google.com]
A Comparative Guide to the Biocompatibility of Cross-Linked Materials: Featuring 1,9-Nonanediol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of materials cross-linked with 1,9-nonanediol dimethanesulfonate (NDS) against established alternatives, glutaraldehyde and genipin. Due to the limited direct experimental data on NDS-cross-linked biomaterials, this comparison is based on the known biocompatibility profiles of the alternatives and outlines the necessary experimental protocols to evaluate NDS.
Comparative Analysis of Cross-Linking Agents
The choice of a cross-linking agent is critical in the development of biomaterials, as it directly influences the material's stability, mechanical properties, and, most importantly, its interaction with biological systems. While glutaraldehyde has been a conventional cross-linker, its cytotoxicity has led to the exploration of alternatives like the natural cross-linker genipin.[1][2] 1,9-nonanediol dimethanesulfonate represents a synthetic alternative whose biocompatibility is yet to be extensively documented in publicly available research.
Table 1: Comparison of Cytotoxicity and Biocompatibility of Cross-Linking Agents
| Cross-Linking Agent | Material(s) Studied | Cell Type(s) | Key Quantitative Findings | In Vivo Observations | Citations |
| Glutaraldehyde (GTA) | Chitosan, Collagen, Amniotic Membranes | Human Retinal Pigment Epithelial Cells, Corneal Epithelial Cells, Fibroblasts | Reduced cell viability and collagen secretion compared to non-cross-linked and genipin-cross-linked materials.[1][3] GTA-cross-linked materials can exhibit cytotoxicity, with cell viability dropping below 90% with increased cross-linking time.[4] | Can induce ocular inflammation and a relatively high overall ocular score in rabbit anterior chamber models.[5][6] | [1][3][4][5][6] |
| Genipin (GP) | Chitosan, Cartilage, Gelatin | Human Retinal Pigment Epithelial Cells, Chondrocytes, Fibroblasts | Generally demonstrates good biocompatibility with high cell viability, often comparable to or better than non-cross-linked controls.[2][7] Genipin is considered to be 10,000-fold less toxic than glutaraldehyde.[2] | No signs of ocular inflammation in rabbit anterior chamber models; improved preservation of corneal endothelial cell density compared to non-cross-linked materials.[5][6] | [2][5][6][7][8] |
| 1,9-Nonanediol Dimethanesulfonate (NDS) | Not specified in literature | Not specified in literature | No direct experimental data on cytotoxicity or biocompatibility of NDS-cross-linked materials was found in the public domain. | No in vivo biocompatibility data for NDS-cross-linked materials was found in the public domain. | [9][10][11] |
Experimental Protocols for Biocompatibility Assessment
To rigorously assess the biocompatibility of a novel cross-linked material, such as one using NDS, a series of standardized in vitro and in vivo tests are essential. These protocols are largely based on the ISO 10993 standards.[12][13][14]
In Vitro Cytotoxicity Assays
These assays provide the initial screening for potential toxicity of the material.[15][16]
-
Elution Test (Extract Dilution):
-
Prepare extracts of the NDS-cross-linked material by incubating it in cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Culture a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in a 96-well plate until a confluent monolayer is formed.[12][13]
-
Replace the culture medium with serial dilutions of the material extract.
-
Incubate for 24-72 hours.
-
Assess cell viability using a quantitative assay such as MTT or XTT, which measures mitochondrial activity.[17] A reduction in cell viability compared to negative controls (e.g., high-density polyethylene extracts) indicates cytotoxicity.[18]
-
Qualitative assessment of cell morphology can be performed using microscopy.
-
-
Direct Contact Test:
-
Seed cells in a culture dish and allow them to reach near confluence.
-
Place a sample of the NDS-cross-linked material directly onto the cell layer.
-
Incubate for 24-48 hours.
-
Observe the cells around the material for signs of toxicity, such as cell lysis, detachment, or changes in morphology.[16]
-
-
Agar Diffusion Test:
-
Establish a confluent monolayer of cells and cover it with a layer of agar-containing medium.
-
Place the test material on the surface of the agar.
-
Incubate and observe for a zone of cell death or altered morphology around the material, which indicates the diffusion of toxic leachables.
-
In Vivo Biocompatibility Studies
Following promising in vitro results, in vivo studies are conducted to evaluate the material's interaction with a living organism.[19][20]
-
Subcutaneous Implantation:
-
Implant small, sterile samples of the NDS-cross-linked material subcutaneously in a suitable animal model (e.g., rats or rabbits), following ISO 10993-6 guidelines.[14]
-
Include negative (e.g., medical-grade silicone) and positive (e.g., a known cytotoxic material) controls.
-
After predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and excise the implant and surrounding tissue.
-
Perform histopathological analysis of the tissue to assess the local inflammatory response, fibrosis (capsule formation), and tissue integration. The presence of chronic inflammation, necrosis, or extensive fibrous encapsulation would indicate poor biocompatibility.[14]
-
-
Systemic Toxicity and Other Tests: Depending on the intended application, further tests for acute systemic toxicity, subchronic toxicity, genotoxicity, and hemocompatibility may be required.[21][22]
Visualizing Experimental Workflows and Potential Cellular Interactions
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and biological pathways.
Caption: Workflow for assessing the biocompatibility of NDS-cross-linked materials.
Caption: Potential cellular response pathways to leachable components from a biomaterial.
Conclusion
The biocompatibility of 1,9-nonanediol dimethanesulfonate cross-linked materials is a critical unknown that requires thorough investigation before any potential biomedical application. While glutaraldehyde presents known cytotoxicity issues, genipin has emerged as a significantly more biocompatible natural alternative.[2][5] The provided experimental framework, based on international standards, offers a clear pathway for the comprehensive evaluation of NDS-cross-linked materials. The data generated from these studies will be crucial in determining if NDS can be a safe and effective cross-linking agent for the next generation of biomaterials.
References
- 1. Biocompatibility of collagen membranes crosslinked with glutaraldehyde or diphenylphosphoryl azide: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Glutaraldehyde cross-linking of amniotic membranes affects their nanofibrous structures and limbal epithelial cell culture characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatibility of genipin and glutaraldehyde cross-linked chitosan materials in the anterior chamber of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GENIPIN CROSSLINKING OF CARTILAGE ENHANCES RESISTANCE TO BIOCHEMICAL DEGRADATION AND MECHANICAL WEAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. 1,9-Nonanediol, dimethanesulfonate | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. specialchem.com [specialchem.com]
- 12. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro cytotoxicity and cytocompatibility assays for biomaterial testing under regulatory platform [ouci.dntb.gov.ua]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of the in vitro cytotoxicity of cross-linked biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. specialchem.com [specialchem.com]
- 20. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biocompatibility testing of "BIOMATERIALS" | PPTX [slideshare.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Linking Agents: 1,9-Nonanediol Dimethanesulfonate vs. Glutaraldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and biomaterial stabilization, the choice of a cross-linking agent is paramount to achieving desired structural integrity and functional outcomes. This guide provides a detailed comparison of two homobifunctional cross-linking agents: 1,9-nonanediol dimethanesulfonate, a bifunctional alkylating agent, and glutaraldehyde, a widely used dialdehyde. This comparison is based on their reaction mechanisms, experimental protocols, and known performance characteristics to aid researchers in selecting the appropriate cross-linker for their specific application.
At a Glance: Key Differences
| Feature | 1,9-Nonanediol Dimethanesulfonate | Glutaraldehyde |
| Chemical Class | Bifunctional Alkylating Agent (Sulfonate Ester) | Dialdehyde |
| Primary Targets | Nucleophilic groups, particularly primary and secondary amines (e.g., Lysine), and sulfhydryls (e.g., Cysteine). Also known to react with nucleic acids. | Primarily primary amines (e.g., Lysine)[1][2]. Can also react with other nucleophiles like thiols, phenols, and imidazoles[2]. |
| Reaction Mechanism | Nucleophilic substitution (SN2 reaction)[3]. | Complex mechanism involving Schiff base formation, Michael-type additions, and aldol condensation, often leading to polymerization[1][2][4]. |
| Reaction pH | Typically neutral to slightly alkaline to facilitate nucleophilic attack. | Optimal reactivity is often observed around neutral pH (7.0-9.0)[1]. |
| Cross-link Stability | Forms stable thioether or secondary amine bonds. | Forms very stable, often irreversible cross-links, particularly after polymerization reactions[2]. |
| Specificity | Generally non-specific, reacting with various available nucleophiles. | Also considered non-specific, reacting with multiple primary amines on a protein surface. |
| Spacer Arm Length | The 9-carbon chain of nonanediol provides a relatively long and flexible spacer. | The 5-carbon backbone can polymerize, leading to variable and often longer cross-linking distances[1]. |
| Toxicity | As an alkylating agent, it is expected to have cytotoxic and mutagenic potential by reacting with DNA[5]. | Known to be cytotoxic, which can be a concern in biomedical applications requiring cell viability[6][7]. |
| Common Applications | Primarily studied as an antineoplastic (anti-cancer) agent due to its ability to cross-link DNA[8]. Less documented for general protein cross-linking applications. | Widely used for enzyme immobilization, tissue fixation, and as a general protein cross-linking agent in various biochemical assays[1][2]. |
Reaction Mechanisms and Signaling Pathways
The efficiency and nature of the cross-links formed are dictated by the underlying chemical reactions.
1,9-Nonanediol Dimethanesulfonate: A Bifunctional Alkylating Agent
1,9-Nonanediol dimethanesulfonate belongs to the class of bifunctional alkylating agents. Its cross-linking activity stems from the two methanesulfonate (mesylate) groups, which are excellent leaving groups. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A nucleophilic group on a biomolecule, such as the ε-amino group of a lysine residue or the sulfhydryl group of a cysteine residue, attacks one of the carbon atoms attached to the mesylate group, displacing it and forming a stable covalent bond. This process can then be repeated at the other end of the nonanediol spacer with a second nucleophilic group, resulting in a cross-link.
Figure 1. Reaction pathway of 1,9-nonanediol dimethanesulfonate.
Glutaraldehyde: A Complex and Versatile Cross-linker
Glutaraldehyde's cross-linking chemistry is more complex than that of simple bifunctional agents. In aqueous solutions, glutaraldehyde exists in equilibrium between its monomeric form and various polymeric forms, including cyclic hemiacetals and polymers formed through aldol condensation[1][2]. The reactivity of glutaraldehyde is highest at neutral to slightly alkaline pH. The primary reaction is with the amino groups of lysine residues to form Schiff bases. However, these initial adducts can undergo further reactions, such as Michael-type additions with the α,β-unsaturated aldehydes present in the polymeric forms, leading to very stable, irreversible cross-links[1][4]. This polymerization is a key factor in its high cross-linking efficiency[1].
Figure 2. Glutaraldehyde's complex reaction pathways.
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible cross-linking experiments.
General Experimental Workflow for Protein Cross-linking
The following diagram illustrates a typical workflow for a protein cross-linking experiment followed by analysis.
Figure 3. A typical experimental workflow.
Protocol for Cross-linking with Glutaraldehyde
This protocol is a general guideline and should be optimized for the specific protein and application.
Materials:
-
Purified protein solution
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; avoid amine-containing buffers like Tris during the reaction)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
Procedure:
-
Sample Preparation: Prepare the protein solution in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Cross-linking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.05% to 0.5% (v/v). The optimal concentration needs to be determined empirically.
-
Incubation: Incubate the reaction mixture for a specific time, for example, 15-60 minutes at room temperature or on ice. Incubation time is a critical parameter to control the extent of cross-linking.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of about 50-100 mM. The primary amines in the quenching solution will react with and consume the excess glutaraldehyde. Incubate for an additional 15 minutes.
-
Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.
Representative Protocol for Cross-linking with a Bifunctional Alkylating Agent (Adapted for 1,9-Nonanediol Dimethanesulfonate)
Materials:
-
Purified protein solution
-
1,9-Nonanediol dimethanesulfonate
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide, DMSO) to prepare the cross-linker stock solution
-
Reaction buffer (e.g., HEPES or Phosphate buffer, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Cross-linker Stock: Dissolve 1,9-nonanediol dimethanesulfonate in anhydrous DMSO to a concentration of, for example, 50 mM. This should be prepared fresh.
-
Sample Preparation: Prepare the protein solution in the reaction buffer.
-
Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to achieve a final concentration in the low millimolar range (e.g., 1-10 mM). The optimal concentration and protein-to-cross-linker molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. Longer incubation times may be necessary compared to glutaraldehyde due to the potentially slower reaction kinetics of sulfonate esters with proteins compared to aldehydes[9][10].
-
Quenching: Terminate the reaction by adding the quenching solution.
-
Analysis: Analyze the reaction products by SDS-PAGE or other appropriate methods to assess the degree of cross-linking.
Conclusion
Glutaraldehyde and 1,9-nonanediol dimethanesulfonate represent two distinct classes of homobifunctional cross-linking agents with different reaction mechanisms and applications.
Glutaraldehyde is a highly efficient and widely used cross-linker for a broad range of applications due to its high reactivity, which is enhanced by its ability to polymerize. Its complex chemistry, however, can make precise control of the cross-linking process challenging. Its cytotoxicity is a significant consideration for in vivo and cell-based applications.
1,9-Nonanediol dimethanesulfonate , as a bifunctional alkylating agent, offers a more straightforward, albeit likely slower, cross-linking reaction through stable bond formation. Its primary application has been explored in the context of chemotherapy due to its DNA-alkylating properties, which also points to significant cytotoxic and mutagenic potential. Its use as a general protein cross-linking agent is not well-documented, and its efficiency relative to established cross-linkers like glutaraldehyde for protein applications remains to be thoroughly investigated.
The selection between these two cross-linkers will ultimately depend on the specific requirements of the experiment, including the nature of the biomolecules to be cross-linked, the desired stability of the cross-links, the tolerance for cytotoxicity, and the need for precise control over the cross-linking reaction. For general protein cross-linking where high efficiency is desired and cytotoxicity is not a primary concern, glutaraldehyde remains a popular choice. For applications requiring a long, flexible spacer and where the specific reactivity of a sulfonate ester is advantageous, 1,9-nonanediol dimethanesulfonate could be a potential, though less characterized, alternative that requires significant empirical optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides - статья | ИСТИНА – Интеллектуальная Система Тематического Исследования НАукометрических данных [istina.ficp.ac.ru]
- 4. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1,9-Nonanediol, dimethanesulfonate
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,9-Nonanediol, dimethanesulfonate.
Immediate Safety Precautions: A Conservative Approach
Given the presence of the dimethanesulfonate groups, this compound should be treated as a potential alkylating agent.[2][3][4] Alkylating agents are reactive compounds that can covalently bind to biological molecules like DNA, leading to potential mutagenic and carcinogenic effects.[1][3] Therefore, engineering controls, personal protective equipment, and handling procedures should be based on this higher potential hazard.
Engineering Controls:
-
Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Ventilation: Ensure the laboratory has good general ventilation.[5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to prevent skin and eye contact, and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][7][8] | Protects against splashes and potential projectiles. A face shield offers a broader range of protection for the entire face. |
| Skin Protection | ||
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber).[5] Inspect gloves for any damage before use.[6] | Provides a barrier against skin contact. Given the potential for alkylating properties, glove integrity is paramount. |
| Lab Coat/Apron | A chemical-resistant lab coat or apron.[5][8] | Protects the body and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[9] | Protects feet from spills. |
| Respiratory Protection | Generally not required if work is performed in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator may be necessary.[5][9] | Minimizes the risk of inhaling hazardous particles or vapors. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[10]
-
Avoid the formation of dust and aerosols.
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly sealed.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill Management: In the event of a spill, follow a structured response to ensure safety and proper cleanup.
Caption: Workflow for managing a chemical spill.
Disposal Plan: Due to the potential hazards of sulfonate esters, this compound and any contaminated materials should be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste through a licensed hazardous waste contractor.[11] Do not dispose of it down the drain or in regular trash.[10]
Quantitative Data (for 1,9-Nonanediol - Parent Compound)
The following data is for the parent compound, 1,9-Nonanediol, and should be used with the understanding that the dimethanesulfonate ester may have different properties.
| Property | Value |
| Molecular Formula | C9H20O2 |
| Molecular Weight | 160.26 g/mol |
| Melting Point | 44 - 48 °C |
| Boiling Point | 177 °C @ 15 mmHg |
| Flash Point | > 162 °C |
| Autoignition Temperature | 280 °C |
Source: Fisher Scientific Safety Data Sheet for 1,9-Nonanediol
Experimental Protocols Referenced
This document does not cite specific experimental protocols but rather synthesizes safety information from material safety data sheets and general chemical safety literature. The handling and disposal procedures are based on standard laboratory practices for potentially hazardous materials.
References
- 1. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. trimaco.com [trimaco.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. echemi.com [echemi.com]
- 11. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
